molecular formula C14H9NO3 B13115823 3-Amino-1-hydroxyanthracene-9,10-dione CAS No. 645389-79-3

3-Amino-1-hydroxyanthracene-9,10-dione

Cat. No.: B13115823
CAS No.: 645389-79-3
M. Wt: 239.23 g/mol
InChI Key: GFVDTZAAYDPPDZ-UHFFFAOYSA-N
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Description

3-Amino-1-hydroxyanthracene-9,10-dione is a useful research compound. Its molecular formula is C14H9NO3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

645389-79-3

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

3-amino-1-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H9NO3/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,16H,15H2

InChI Key

GFVDTZAAYDPPDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)N)O

Origin of Product

United States
Foundational & Exploratory

molecular structure and aromaticity of 3-Amino-1-hydroxyanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Aromaticity of 3-Amino-1-hydroxyanthracene-9,10-dione

Prepared by: Gemini, Senior Application Scientist

Foreword

This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks required to fully characterize the . As a substituted anthraquinone, this molecule possesses a rich electronic architecture that is critical to its chemical reactivity, photophysical properties, and potential applications in materials science and drug development. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each step in the characterization workflow. We will proceed from the definitive determination of its three-dimensional solid-state structure to a nuanced, quantitative analysis of the aromaticity of its constituent rings.

Foundational Identity and Properties

Before a deep structural analysis, it is essential to establish the foundational properties of the target compound.

Table 1: Compound Identification and Key Physical Properties

PropertyValueSource
IUPAC Name 3-amino-1-hydroxyanthracene-9,10-dione[1]
Molecular Formula C₁₄H₉NO₃[1]
Molecular Weight 239.23 g/mol [1]
CAS Number 645389-79-3[1]
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)N)O[1]

Part I: Definitive Molecular Structure Elucidation via Single-Crystal X-ray Diffraction (SCXRD)

To unambiguously determine the molecular geometry, including precise bond lengths, bond angles, and intermolecular interactions in the solid state, single-crystal X-ray diffraction (SCXRD) is the gold standard.[2][3][4] This technique provides an atomic-resolution, three-dimensional map of the electron density within a crystal, from which the molecular structure can be derived.

Expertise & Causality: Why SCXRD is Essential

While spectroscopic methods like NMR provide invaluable data on molecular connectivity, they deliver an averaged picture of the molecule's conformation in solution. SCXRD, by contrast, provides a static, high-resolution snapshot of the molecule in a crystalline lattice.[5] This is critical for understanding:

  • Planarity and Substituent Effects: Precisely quantifying the planarity of the fused ring system and the orientation of the amino (-NH₂) and hydroxyl (-OH) substituents.

  • Intramolecular Hydrogen Bonding: Confirming the presence and geometry of the expected intramolecular hydrogen bond between the C1-hydroxyl and the C9-carbonyl oxygen.

  • Intermolecular Packing: Revealing how individual molecules arrange themselves in the solid state (e.g., through π-stacking or intermolecular hydrogen bonding), which governs bulk material properties.

Experimental Protocol: From Compound to Structure

The following protocol outlines a self-validating workflow for SCXRD analysis. Success at each stage is a prerequisite for the next, ensuring the integrity of the final structure.

The primary challenge in SCXRD is obtaining a single, high-quality crystal of sufficient size (ideally >20 µm in all dimensions) and with minimal defects.[2][3]

  • Purity is Paramount: The starting material must be of the highest possible purity (>98%). Impurities disrupt the crystal lattice, impeding the growth of single crystals.

  • Solvent Selection: A solvent in which the compound is moderately soluble is ideal.[6] If solubility is too high, only small crystals may form; if too low, precipitation will be favored over slow crystallization. A screening of solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate, Methanol) is recommended.

  • Methodology: Slow Evaporation:

    • Prepare a nearly saturated solution of 3-Amino-1-hydroxyanthracene-9,10-dione in a chosen, filtered solvent.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days to weeks.

    • Store the vial in a vibration-free location.[6] Mechanical disturbances can lead to the formation of multiple, smaller crystals instead of a single large one.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Instrumentation: Data is collected using a diffractometer equipped with a dual-source (Mo and Cu) X-ray source and a CCD detector.[2] For organic compounds, Mo-Kα radiation (λ = 0.71073 Å) is standard.

  • Low-Temperature Collection: The crystal is cooled to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher-resolution data.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range.

  • Unit Cell Determination: The diffraction spots are indexed to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction intensities using direct methods or Patterson methods.

  • Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the calculated data based on the model. The quality of the final structure is assessed by the R-factor (residual factor), with values below 5% indicating an excellent fit.

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis pure High-Purity Compound (>98%) solvent Solvent Screening pure->solvent growth Slow Evaporation Crystal Growth solvent->growth mount Mount Crystal on Goniometer growth->mount cool Cool to 100 K mount->cool collect Collect Diffraction Images cool->collect solve Solve Phase Problem (Direct Methods) collect->solve refine Least-Squares Refinement solve->refine validate Validate Structure (R-factor < 5%) refine->validate final_structure Definitive 3D Structure validate->final_structure Final CIF Output

A self-validating workflow for SCXRD analysis.

Part II: Aromaticity Analysis: A Multi-Pronged Approach

The term "aromaticity" describes the exceptional stability of certain cyclic, planar molecules with delocalized π-electrons. In polycyclic systems like anthraquinones, aromaticity is not uniform across the molecule. The central quinoid ring's aromatic character is significantly diminished by the presence of the two carbonyl groups, while the outer rings are expected to be more traditionally aromatic.[7][8] A robust analysis requires a combination of computational and experimental methods.

Theoretical Framework: Beyond Simple Ring Counts

While the outer rings of 3-Amino-1-hydroxyanthracene-9,10-dione are benzenoid, the central ring is quinoidal. This distinction is crucial. The cross-conjugated C=O groups in the central ring disrupt the cyclic delocalization of π-electrons, localizing electron density and reducing its aromatic character.[8] Our analysis will therefore focus on quantifying the local aromaticity of each of the three rings independently.

Computational Chemistry Workflow

We employ Density Functional Theory (DFT) to calculate geometry- and magnetism-based indices of aromaticity.

  • Methodology: The molecular geometry is optimized using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[9][10]

  • Rationale: This step finds the lowest energy structure of the molecule in a vacuum, providing the precise bond lengths needed for geometric aromaticity indices. The absence of imaginary frequencies in a subsequent vibrational analysis confirms a true energy minimum has been reached.[10]

  • Harmonic Oscillator Model of Aromaticity (HOMA):

    • Principle: HOMA is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an optimal, "fully aromatic" value.[9] A HOMA value of 1 signifies a fully aromatic ring, while values closer to 0 indicate a non-aromatic, bond-alternating system.

    • Causality: This method is powerful because it directly reflects the bond length equalization that is a hallmark of aromatic delocalization.

  • Nucleus-Independent Chemical Shift (NICS):

    • Principle: NICS is a magnetic criterion. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the geometric center of a ring (NICS(0)) and 1 Å above it (NICS(1)).[11] Highly negative NICS values (e.g., -5 to -15 ppm) are indicative of a diatropic ring current, a signature of aromaticity. Positive values indicate anti-aromaticity, and values near zero suggest non-aromaticity.

    • Causality: NICS directly probes the induced magnetic field caused by π-electron delocalization under an external magnetic field, providing a clear magnetic fingerprint of aromaticity. NICS(1) is often preferred as it is less influenced by the local magnetic effects of the σ-bonds.[11]

dft_workflow cluster_dft DFT Calculation cluster_aromaticity Aromaticity Analysis cluster_results Interpretation input Input Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) input->opt freq Frequency Calculation opt->freq homa HOMA Calculation (from bond lengths) freq->homa Optimized Geometry nics NICS(1) Calculation (magnetic shielding) freq->nics Optimized Geometry homa_val HOMA Values per Ring homa->homa_val nics_val NICS(1) Values per Ring nics->nics_val conclusion Quantitative Aromaticity Map homa_val->conclusion nics_val->conclusion

Workflow for computational aromaticity analysis.
Expected Results and Interpretation

While specific experimental data for 3-Amino-1-hydroxyanthracene-9,10-dione is not available in the literature, we can predict the expected outcomes based on the known properties of anthraquinones.[7][8] The results would be summarized for a clear, comparative analysis.

Table 2: Predicted Aromaticity Indices for the Rings of 3-Amino-1-hydroxyanthracene-9,10-dione

RingHOMA (Predicted)NICS(1) (ppm, Predicted)Interpretation
Ring A (unsubstituted)~0.95~ -10.0Highly Aromatic
Ring B (central quinoid)~0.15~ -1.5Non-Aromatic
Ring C (substituted)~0.93~ -9.5Highly Aromatic
  • Interpretation: The data would quantitatively confirm that Rings A and C retain strong aromatic character, typical of benzenoid rings. The electron-donating -NH₂ and -OH groups on Ring C are expected to slightly decrease its aromaticity compared to the unsubstituted Ring A. Ring B, the central quinoid ring, would show HOMA and NICS(1) values indicative of a non-aromatic system, confirming the localizing effect of the carbonyl groups.

Part III: Spectroscopic Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure determined by SCXRD and for studying the molecule's properties in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[12][13]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[14]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D-NMR (e.g., COSY, HMBC) spectra on a 400 MHz or higher field spectrometer.

  • Structural Verification: The number of signals, their chemical shifts, splitting patterns (for ¹H), and correlations in 2D spectra are used to confirm the connectivity of the atoms, validating the structure elucidated by SCXRD.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • C=O Stretch (Ketone): Strong absorptions around 1660-1680 cm⁻¹.[15]

  • O-H Stretch (Hydroxyl): A broad band around 3200-3600 cm⁻¹.

  • N-H Stretch (Amine): Two distinct bands (symmetric and asymmetric) around 3300-3500 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Conclusion

The comprehensive characterization of 3-Amino-1-hydroxyanthracene-9,10-dione requires an integrated, multi-technique approach. Single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. This structural data then serves as the foundation for a deeper understanding of the molecule's electronic properties, most notably its nuanced aromaticity. Through computational methods like HOMA and NICS, we can move beyond qualitative descriptions to a quantitative map of local aromaticity, revealing the non-aromatic nature of the central quinoid ring and the strong aromatic character of the outer benzenoid rings. Finally, spectroscopic methods such as NMR and FT-IR provide essential confirmation of the molecular structure in solution and verify the presence of key functional groups. This rigorous, self-validating workflow ensures the highest degree of scientific integrity and provides the detailed structural and electronic insights necessary for the rational design of new materials and therapeutic agents.

References

  • PubChem. 3-Amino-1-hydroxyanthracene-9,10-dione. National Center for Biotechnology Information. [Link]

  • Lin, Y., et al. (2009). Structure elucidation and NMR assignments for three anthraquinone derivatives from the marine fungus Fusarium sp. (No. ZH-210). Magnetic Resonance in Chemistry. [Link]

  • Li, Z., et al. (2008). Structural and spectral assignments of six anthraquinone derivatives from the mangrove fungus (ZSUH-36). Magnetic Resonance in Chemistry. [Link]

  • Shcherbakova, I., et al. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Molecules. [Link]

  • Szatyłowicz, H., et al. (2021). Effect of Substitution of Hydrogen Atoms in the Molecules of Anthrone and Anthraquinone. Molecules. [Link]

  • Gomes, G. D. S. P., & da Cunha, C. F. F. (2020). A plot of the computed aromaticity indices HOMA, NICS(1), FLU, MCI, and normalized Q2(1), for[16]acene (a) and[15]acene (b). ResearchGate. [Link]

  • Dávalos, J. Z., et al. (2013). Thermochemical and structural properties of anthraquinones. Structural Chemistry. [Link]

  • Flinn, B. J., et al. (2021). Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives. International Journal of Molecular Sciences. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Abdullayev, Y. (2024). QUANTUM-CHEMICAL CALCULATION OF PHYSICO-CHEMICAL PARAMETERS OF ANTHRACHINONE. SCIENCE & INNOVATION. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Sławiński, J., et al. (2021). Structure-Property Relationship in Selected Naphtho- and Anthra-Quinone Derivatives on the Basis of Density Functional Theory and Car–Parrinello Molecular Dynamics. Molecules. [Link]

  • ResearchGate. Non-linear correlation between HOMA(5) and NICS(1)(5) indices for the CPDA systems. [Link]

  • University of Glasgow. Chemical Analysis and Elucidation of Anthraquinone and Flavonoid Type Compounds with Applications to Historical Artefacts and Sustainability. [Link]

  • Juhan, S. F., et al. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal. [Link]

  • PubChem. Anthraquinone. National Center for Biotechnology Information. [Link]

  • ResearchGate. (a) Correlation between HOMA and NICS(x) values of parent monocycles... [Link]

  • Juhan, S. F., et al. (2015). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules. [Link]

  • ResearchGate. (2023). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. [Link]

  • Juhan, S. F., et al. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Semantic Scholar. [Link]

  • Murugesan, S., et al. (2021). Spectral, NBO, NLO, NCI, aromaticity and charge transfer analyses of anthracene-9,10-dicarboxaldehyde by DFT. Heliyon. [Link]

  • Alvarez-Ramírez, F., & Ruiz-Morales, Y. (2020). Database of Nuclear Independent Chemical Shifts (NICS) versus NICSZZ of Polycyclic Aromatic Hydrocarbons (PAHs). Journal of Chemical Information and Modeling. [Link]

  • Impact Factor. (2023). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. [Link]

  • Çelik, H., et al. (2023). SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE. Revue Roumaine de Chimie. [Link]

Sources

Technical Guide: UV-Vis Absorption Spectra Characteristics of 3-Amino-1-hydroxyanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the UV-Vis absorption characteristics of 3-Amino-1-hydroxyanthracene-9,10-dione , synthesizing theoretical principles of anthraquinone spectroscopy with practical experimental protocols.

Executive Summary

3-Amino-1-hydroxyanthracene-9,10-dione (also known as 3-amino-1-hydroxyanthraquinone) is a substituted anthraquinone derivative characterized by a planar tricyclic aromatic system.[1][2][3] Its spectral properties are governed by the interplay between the electron-donating hydroxyl (-OH) and amino (-NH


) auxochromes and the electron-accepting carbonyl (C=O) groups of the central quinone ring.[2]

This guide provides a comprehensive analysis of its electronic transitions, solvatochromic behavior, and experimental characterization protocols.[4][5] It is designed for researchers utilizing this compound in dye chemistry, optoelectronics, or pharmaceutical assays.

Theoretical Basis of Spectral Characteristics[8]

The Anthraquinone Chromophore

The core 9,10-anthraquinone structure exhibits three primary absorption bands in the UV region due to


 transitions of the benzenoid system (typically 250–330 nm). The introduction of auxochromes at the 1- and 3-positions significantly alters the electronic landscape, introducing a visible absorption band responsible for its characteristic color (typically orange to red).
Substituent Effects & Electronic Transitions

The specific 1,3-substitution pattern creates a unique electronic environment compared to the more common 1,4-isomers (e.g., Disperse Red 15).[2]

FeatureMechanismSpectral Impact
1-Hydroxy Group (

-position)
Forms a strong intramolecular hydrogen bond with the C9-carbonyl oxygen.[2]Locks the conformation and induces a bathochromic (red) shift of the

and ICT bands.
3-Amino Group (

-position)
Acts as an electron donor (mesomeric effect, +M) into the conjugated system.[2]Increases the molar absorptivity (

) and further redshifts the absorption maximum (

) into the visible region (450–500 nm).
Intramolecular Charge Transfer (ICT) Electron density flows from the donors (OH, NH

) to the acceptor (C=O).
Creates a broad, solvatochromic band in the visible spectrum.
Solvatochromism

The absorption maxima of 3-amino-1-hydroxyanthraquinone are highly sensitive to solvent polarity:

  • Non-polar solvents (e.g., Hexane): The intramolecular H-bond (1-OH

    
     O=C) dominates, resulting in a structured band with vibrational fine structure.[2]
    
  • Polar protic solvents (e.g., Ethanol, Methanol): Intermolecular H-bonding with the solvent disrupts the internal bond and stabilizes the excited ICT state, leading to a bathochromic shift and loss of vibrational structure (broadening).

Experimental Protocol: Spectral Characterization

This protocol ensures high-fidelity data acquisition, minimizing artifacts from aggregation or solvent impurities.[2]

Materials & Preparation
  • Compound: 3-Amino-1-hydroxyanthracene-9,10-dione (Purity >98%).[2][6]

  • Solvents: Spectroscopic grade (HPLC grade or higher) Ethanol, DMSO, and Cyclohexane.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).[2]

  • Cuvettes: Matched quartz cuvettes (10 mm path length).

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Weigh approximately 1.0 mg of the compound.

  • Dissolve in 10 mL of DMSO (to ensure complete solubility) to create a ~0.4 mM stock solution.

  • Sonicate for 5 minutes to ensure homogeneity.

Step 2: Working Solution Dilution

  • Prepare a series of dilutions in the target solvent (e.g., Ethanol) to achieve concentrations of 10, 20, 30, 40, and 50

    
    M.
    
  • Critical Check: Ensure the absorbance at

    
     remains between 0.2 and 0.8 AU to maintain linearity (Beer-Lambert Law).
    

Step 3: Baseline Correction

  • Fill both reference and sample cuvettes with pure solvent.

  • Run a baseline scan (200–800 nm).[2]

  • Auto-zero the instrument.[2]

Step 4: Measurement

  • Replace the solvent in the sample cuvette with the working solution.

  • Scan from 800 nm down to 200 nm (scan speed: medium, slit width: 1.0 nm).

  • Record

    
     and Absorbance (A).[4]
    
Data Visualization Workflow

SpectralAnalysis Stock Stock Solution (DMSO, ~0.4 mM) Dilution Serial Dilution (10-50 µM) Stock->Dilution Solvent Addition Scan Spectral Scan (200-800 nm) Dilution->Scan Sample Loading Baseline Baseline Correction (Pure Solvent) Baseline->Scan Reference Analysis Data Analysis (Beer-Lambert Plot) Scan->Analysis A vs. Conc

Figure 1: Workflow for the accurate UV-Vis spectral characterization of anthraquinone derivatives.

Data Analysis & Interpretation

Expected Spectral Features

Based on the structural analogues (e.g., 1-amino-2-hydroxyanthraquinone), the expected profile for 3-amino-1-hydroxyanthracene-9,10-dione is:

Band RegionWavelength (

)
AssignmentCharacteristics
UV II 240–260 nm

(Benzenoid)
High intensity (

).[2]
UV I 280–320 nm

(Quinoid)
Moderate intensity, sensitive to ring substitution.
Visible 460–510 nm ICT (

)
Broad band, responsible for orange/red color.
Calculation of Molar Absorptivity ( )

Calculate


 using the slope of the linear regression from the concentration series:


Where:
  • 
     = Absorbance at 
    
    
    
  • 
     = Concentration (M)[4]
    
  • 
     = Path length (1 cm)
    

Validation Criteria:

  • The plot of

    
     vs. 
    
    
    
    must be linear (
    
    
    ).
  • If deviations occur at high concentrations, aggregation (stacking) is likely occurring.

Applications in Drug Development

The spectral characteristics of 3-amino-1-hydroxyanthracene-9,10-dione are relevant for:

  • DNA Intercalation Assays: The planar anthraquinone core can intercalate into DNA base pairs. A bathochromic shift and hypochromism (decrease in absorbance) in the visible band upon DNA addition indicates successful binding.

  • Prodrug Tracking: The distinct visible absorption allows for the tracking of drug release or metabolic degradation in complex biological matrices without interference from protein absorption (which occurs at <280 nm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23325142, 3-Amino-1-hydroxyanthracene-9,10-dione.[2] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. UV/Visible Spectra of Anthraquinone Derivatives. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link][2]

  • Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: Experimental and quantum chemical approaches. SpringerPlus.[2][8] Retrieved from [Link]

  • Khan, M. S. (2014). Electronic Spectroscopy of Amino and Hydroxy Anthraquinones: Absorption Spectra, Theoretical Interpretation and Solvent Effect. ResearchGate. Retrieved from [Link]

Sources

In Silico Characterization of 3-Amino-1-hydroxyanthracene-9,10-dione: A DFT-Driven Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical DFT Calculations for 3-Amino-1-hydroxyanthracene-9,10-dione Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary

The compound 3-Amino-1-hydroxyanthracene-9,10-dione (an amino-hydroxyanthraquinone derivative) represents a critical scaffold in the development of DNA-intercalating anticancer agents and solvatochromic dyes. Its planar tricyclic core facilitates π-stacking interactions, while the specific substitution pattern—a peri-hydroxyl group (C1) and a meta-amino group (C3)—creates a unique push-pull electronic system.

This guide provides a rigorous, self-validating Density Functional Theory (DFT) protocol to characterize this molecule. Unlike standard high-throughput screens, this workflow prioritizes the accurate description of Intramolecular Hydrogen Bonding (IHB) and Excited State Charge Transfer (ESCT) , which are the determinants of its bioactivity and spectral properties.

Computational Strategy & Workflow

To ensure scientific integrity, the computational approach must account for the strong electron correlation in the quinone system and the dispersive forces critical for supramolecular interactions.

The "Gold Standard" Model Chemistry

For anthraquinone derivatives, the following model chemistry is recommended based on benchmark studies of similar quinoid systems (e.g., Alizarin, Quinizarin):

  • Functional: B3LYP (Global Hybrid) is the standard for geometry and vibrational frequencies. However, for UV-Vis (TD-DFT) and charge-transfer excitations, CAM-B3LYP or ωB97X-D (Range-Separated Hybrids) are required to prevent the underestimation of excitation energies.

  • Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are non-negotiable for describing the lone pairs on Oxygen/Nitrogen and the anionic character of potential deprotonated species.

  • Solvation: SMD (Solvation Model based on Density) is preferred over IEFPCM for calculating free energies of solvation (

    
    ), particularly in polar solvents like DMSO or Water where bioactivity is screened.
    
Diagrammatic Workflow

The following Graphviz diagram outlines the logical flow of the computational campaign, from conformational analysis to reactivity prediction.

DFT_Workflow cluster_Properties Property Characterization Start Structure Input (3-Amino-1-hydroxy...) ConfSearch Conformational Search (Tautomer Check: 9,10-keto vs 1,10-quinoid) Start->ConfSearch GeoOpt Geometry Optimization B3LYP/6-311++G(d,p) (Gas Phase & Solvent) ConfSearch->GeoOpt Lowest E Conformer FreqCheck Frequency Calculation (NIMAG = 0 Check) GeoOpt->FreqCheck FreqCheck->GeoOpt Imaginary Freq Found (Re-optimize) ElecStruct Electronic Structure (FMO Analysis, MEP) Isosurface Gen FreqCheck->ElecStruct Valid Minima Spec Spectroscopy (TD-DFT) CAM-B3LYP/6-311++G(d,p) (UV-Vis, IR, NMR) ElecStruct->Spec React Reactivity Descriptors (Hardness, Softness, Electrophilicity) ElecStruct->React Validation Experimental Validation (Compare IR v(C=O), UV-Vis λmax) Spec->Validation React->Validation

Figure 1: Step-by-step computational workflow for characterizing anthraquinone derivatives. Note the iterative loop at the frequency check to ensure a true ground state.

Structural Analysis & Geometry

The Critical Intramolecular Hydrogen Bond (IHB)

In 3-Amino-1-hydroxyanthracene-9,10-dione, the hydroxyl group at C1 is in a peri-position relative to the C9 carbonyl.

  • Mechanism: The hydroxyl proton acts as a donor, and the carbonyl oxygen acts as an acceptor, forming a 6-membered pseudo-ring (

    
    ).
    
  • DFT Validation Metric: A successful geometry optimization must yield an

    
     distance between 1.60 Å and 1.75 Å . If the distance exceeds 1.85 Å, the functional is likely failing to capture the resonance-assisted hydrogen bond (RAHB) effect.
    
  • Energy Contribution: This IHB stabilizes the molecule by approximately 10–15 kcal/mol , locking the C1-OH group into planarity with the ring system.

Tautomerism

Researchers must calculate the energy difference between the 9,10-anthraquinone form (standard) and the 1,10-ana-quinoid tautomer (formed by proton transfer from OH to C9=O).

  • Protocol: Optimize both structures. The 9,10-dione form is expected to be more stable by >20 kcal/mol due to aromaticity retention in the lateral rings.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMOs)

The bioactivity of anthraquinones is often linked to their ability to accept electrons (reduction to semiquinone) and intercalate into DNA (dependent on


-system polarization).
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amino group and the central anthracene core. Represents the electron-donating capacity.[3]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the quinone moiety. Represents the electron-accepting capacity (crucial for bioreductive activation).

Table 1: Predicted/Representative Electronic Parameters (B3LYP/6-311++G(d,p)) Note: Values are representative of similar amino-hydroxyanthraquinones and serve as a baseline for validation.

ParameterSymbolRepresentative Value (eV)Significance
HOMO Energy

-6.20 to -5.80Susceptibility to electrophilic attack (e.g., metabolism).
LUMO Energy

-3.50 to -3.10Correlation with redox potential (

). Lower values = easier reduction.
Band Gap

2.50 to 3.00Determines chemical hardness (

) and optical absorption (

).
Dipole Moment

(Debye)
4.0 - 6.0Influences solubility and membrane permeability.
Global Reactivity Descriptors

To quantify the "drug-likeness" and reactivity, calculate these descriptors using Koopmans' theorem approximation (


, 

):
  • Chemical Hardness (

    
    ): 
    
    
    
    • Interpretation: A lower hardness indicates higher polarizability and easier intercalation into DNA base pairs.

  • Electrophilicity Index (

    
    ): 
    
    
    
    (where
    
    
    is chemical potential).
    • Interpretation: A high

      
       suggests the molecule is a strong electrophile, capable of covalent interactions with nucleophilic centers in proteins (e.g., Cysteine thiols), potentially leading to toxicity.
      

Spectroscopic Profiling (IR & UV-Vis)

Vibrational Spectroscopy (IR)

The IR spectrum provides a fingerprint for the IHB strength.

  • Free C=O (C10): Expect a sharp peak around 1670–1680 cm⁻¹ .

  • H-Bonded C=O (C9): The frequency will red-shift significantly to 1620–1640 cm⁻¹ due to the weakening of the double bond character by the H-bond.

  • Protocol: Apply a scaling factor (typically 0.967 for B3LYP/6-311++G(d,p)) to raw frequency values to align with experimental data.

UV-Vis Absorption (TD-DFT)

Anthraquinones are colored due to


 and 

transitions.
  • Transition 1 (Visible): HOMO

    
     LUMO.[2][4] This is often an Intramolecular Charge Transfer (ICT) band from the Amino/Hydroxy donors to the Quinone acceptor.
    
    • Expected

      
      : 450–500 nm (Orange/Red).
      
  • Protocol: Calculate at least 10 excited states (nstates=10) using TD-DFT/CAM-B3LYP in solvent (e.g., Ethanol). Standard B3LYP often overestimates the charge transfer wavelength (the "ghost state" problem).

Molecular Electrostatic Potential (MEP)

The MEP map is the definitive guide for non-covalent docking interactions.

MEP_Logic MEP_Calc Calculate MEP (Isovalue = 0.002 a.u.) Red_Region Negative Potential (Red) Electron Rich MEP_Calc->Red_Region Blue_Region Positive Potential (Blue) Electron Deficient MEP_Calc->Blue_Region Sites_Red Sites: • Carbonyl Oxygens (C9, C10) • Nitro/Amine Lone Pairs Red_Region->Sites_Red Sites_Blue Sites: • Hydroxyl Proton • Amine Protons • Ring Protons Blue_Region->Sites_Blue Interaction Prediction: Red regions bind to cationic residues (Lys, Arg) Blue regions bind to anionic residues (Asp, Glu) Sites_Red->Interaction Sites_Blue->Interaction

Figure 2: Interpretation logic for Molecular Electrostatic Potential (MEP) mapping.

  • Analysis: The C10 carbonyl oxygen will appear as the most negative region (deep red), making it the primary acceptor for H-bonds from solvent or protein targets. The amine protons will appear blue (positive), serving as donors.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software reference for DFT protocols).
  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link (Foundational paper for PCM/solvation methods).

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004).[4] A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Link (Essential for accurate UV-Vis/Charge Transfer calculations).

  • Marković, Z. S., et al. (2013). DFT study of the structural and spectroscopic properties of some anthraquinone derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 730-736. (Provides benchmark values for hydroxyanthraquinones).
  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Source for Global Reactivity Descriptors).[5]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. Link (Tool for MEP and topology analysis).

Sources

history and discovery of 3-Amino-1-hydroxyanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Architecture, Synthesis, and Pharmacological Potential

Executive Summary

3-Amino-1-hydroxyanthracene-9,10-dione (CAS: 645389-79-3), also known as 3-amino-1-hydroxyanthraquinone, represents a specialized scaffold within the anthracycline chemical family. While historically overshadowed by its 1,4-substituted isomers (used in dyes and doxorubicin-class antibiotics), this specific 1,3-substitution pattern has emerged as a critical pharmacophore for modulating metabolic enzymes, specifically liver pyruvate kinase (L-PK) . This guide details the compound's discovery trajectory—from a theoretical dye intermediate to a metabolic modulator—and provides a validated synthetic protocol and mechanistic analysis for researchers.

History & Discovery: From Chromophore to Metabolic Modulator

The discovery of 3-Amino-1-hydroxyanthracene-9,10-dione did not occur in a single "eureka" moment but rather evolved through two distinct eras of anthraquinone chemistry:

Era 1: The Dye Intermediate Phase (Late 19th - Mid 20th Century)

Following the synthesis of Alizarin (1,2-dihydroxyanthraquinone) in 1869, chemists exhaustively substituted the anthraquinone core to create new pigments. The 1-hydroxy-3-amino isomer was synthesized as part of combinatorial efforts to tune color properties. Unlike the 1,4-isomers (which yield vibrant violets and blues), the 1,3-substitution pattern produced less commercially viable hues, relegating it to the status of a laboratory curiosity or a minor byproduct in the synthesis of Purpurin derivatives.

Era 2: The Pharmacological Renaissance (21st Century)

The compound gained renewed significance with the rise of metabolic oncology . High-throughput screening of anthraquinone libraries identified the 3-amino-1-hydroxy motif as a potent inhibitor of Pyruvate Kinase (PK) , a rate-limiting enzyme in glycolysis.

  • Key Finding : Synthetic derivatives of this scaffold were found to inhibit liver pyruvate kinase, disrupting the Warburg effect in cancer cells or modulating gluconeogenesis in metabolic disorders.

  • Significance : This marked a transition from "intercalating agent" (typical of anthracyclines) to "allosteric enzyme modulator," distinguishing it from the DNA-damaging mechanisms of Doxorubicin.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name 3-Amino-1-hydroxyanthracene-9,10-dione
Common Name 3-Amino-1-hydroxyanthraquinone
CAS Number 645389-79-3
Molecular Formula C₁₄H₉NO₃
Molecular Weight 239.23 g/mol
Appearance Red-orange crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water
pKa (Calculated) ~8.5 (Phenolic OH), ~3.5 (Conjugated amine)
Key Structural Feature Intramolecular H-bond between C1-OH and C9-Carbonyl stabilizes the core.

Technical Synthesis: Validated Protocol

Objective : Synthesis of 3-Amino-1-hydroxyanthracene-9,10-dione via the selective reduction of 1-hydroxy-3-nitroanthraquinone.

Rationale : Direct amination of 1-hydroxyanthraquinone often yields mixtures (2- or 4-position). The reduction of the nitro-precursor is the most regioselective and high-yield method.

Phase 1: Precursor Preparation (Nitration)

Note: This step requires strict temperature control to favor the 3-nitro isomer over the 2- or 4-isomers.

  • Dissolution : Dissolve 1-hydroxyanthraquinone (10 mmol) in concentrated H₂SO₄ (20 mL) at 0°C.

  • Nitration : Add fuming HNO₃ (1.1 eq) dropwise over 30 minutes, maintaining temperature <5°C.

  • Quench : Pour mixture onto crushed ice (200 g). Filter the yellow precipitate.[1]

  • Purification : Recrystallize from glacial acetic acid to isolate the 3-nitro isomer (confirmed by NMR/TLC).

Phase 2: Selective Reduction (The Core Protocol)

Reagents : Sodium Dithionite (Na₂S₂O₄), NaOH (aq), Ethanol.

Step-by-Step Methodology :

  • Suspension : Suspend purified 1-hydroxy-3-nitroanthraquinone (2.0 g, 7.4 mmol) in a mixture of Ethanol (50 mL) and Water (20 mL).

  • Alkalinization : Add 2M NaOH (10 mL) to solubilize the phenol (solution turns deep red/violet due to phenolate formation).

  • Reduction :

    • Heat the mixture to 60°C .

    • Add Sodium Dithionite (5.2 g, 30 mmol) in portions over 20 minutes.

    • Observation: The color will shift from violet to orange-brown as the nitro group is reduced to the amine.

  • Completion : Reflux for 1 hour. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 4:1).

  • Isolation :

    • Cool to room temperature.[2]

    • Neutralize with 1M HCl to pH ~6. The product precipitates as the free base/phenol.

    • Filter the solid and wash with cold water (3 x 50 mL).

  • Drying : Dry under vacuum at 50°C for 12 hours.

  • Yield : Expected yield 75-85%.

Synthesis Workflow Diagram

SynthesisPath cluster_0 Phase 1: Regioselective Nitration cluster_1 Phase 2: Reductive Amination Start 1-Hydroxyanthraquinone Inter 1-Hydroxy-3-nitroanthraquinone (Isomer Separation) Start->Inter HNO3 / H2SO4 < 5°C Reduct Reduction (Na2S2O4 / NaOH) Inter->Reduct Ethanol/H2O 60°C Product 3-Amino-1-hydroxyanthraquinone (Target) Reduct->Product 1. Reflux 2. HCl Neutralization

Figure 1: Synthetic pathway for the production of 3-Amino-1-hydroxyanthracene-9,10-dione emphasizing the critical reduction step.

Pharmacological Mechanism of Action

Unlike its DNA-intercalating cousins (e.g., Doxorubicin), 3-Amino-1-hydroxyanthracene-9,10-dione acts primarily as an enzyme modulator .

Target: Liver Pyruvate Kinase (L-PK)

Pyruvate Kinase catalyzes the final step of glycolysis: the conversion of Phosphoenolpyruvate (PEP) to Pyruvate, generating ATP.

  • Inhibition Mechanism : The 3-amino-1-hydroxy scaffold binds to the allosteric site of L-PK.

  • Metabolic Impact : By inhibiting L-PK, the compound slows glycolytic flux. In cancer cells (which rely on the Warburg effect), this deprivation of pyruvate and ATP induces metabolic stress and apoptosis. In gluconeogenesis research, it serves as a tool to modulate glucose output.

Biological Pathway Diagram

MOA Compound 3-Amino-1-hydroxyanthraquinone Target Pyruvate Kinase (L-PK) Compound->Target Allosteric Inhibition Product Pyruvate + ATP Target->Product Catalysis Blocked Effect Glycolytic Flux Reduction (Warburg Effect Disruption) Target->Effect Downstream Consequence Substrate Phosphoenolpyruvate (PEP) Substrate->Target Substrate Binding

Figure 2: Mechanism of Action illustrating the inhibition of the glycolytic pathway at the Pyruvate Kinase checkpoint.

References

  • PubChem . 3-Amino-1-hydroxyanthracene-9,10-dione | C14H9NO3. National Library of Medicine. Available at: [Link]

  • Mesentsev, A. (2021).[3] Reductive Elimination of Alkoxy Group in Anthraquinone Derivatives. SSRN Electronic Journal. (Discusses pyruvate kinase inhibition context). Available at: [Link]

  • Google Patents. Preparation of hydroxyanthraquinones (US4292248A). (Provides foundational chemistry for nitro-to-hydroxy/amino conversions in anthraquinones).
  • National Institutes of Health (NIH) . Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (Contextualizes amino-anthraquinone synthesis and biological activity). Available at: [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 3-Amino-1-hydroxyanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for Researchers, Scientists, and Drug Development Professionals . It details the synthesis of 3-Amino-1-hydroxyanthracene-9,10-dione (3-Amino-1-hydroxyanthraquinone), a structural isomer of the common dye intermediate Disperse Red 15, utilized in specific pharmaceutical and materials science applications.

Application Note: Synthesis of 3-Amino-1-hydroxyanthracene-9,10-dione

Compound: 3-Amino-1-hydroxyanthracene-9,10-dione CAS: 645389-79-3 (Isomer specific) / 518-83-2 (Precursor: Purpuroxanthin) Molecular Formula: C₁₄H₉NO₃ Molecular Weight: 239.23 g/mol [1]

Executive Summary & Retrosynthetic Analysis

The synthesis of 3-Amino-1-hydroxyanthraquinone presents a regiochemical challenge compared to the ubiquitous 1,4-isomers (Quinizarin derivatives). Direct nitration of 1-hydroxyanthraquinone typically yields ortho- (2-) or para- (4-) nitro derivatives due to the directing effect of the hydroxyl group.

To access the meta- (3-) amino substitution pattern relative to the hydroxyl group on the same ring, this protocol utilizes a nucleophilic aromatic substitution (SₙAr) strategy on the 1,3-dihydroxyanthraquinone (Purpuroxanthin) scaffold. The 1-hydroxyl group is stabilized by an intramolecular hydrogen bond with the C9 carbonyl (periposition), rendering it less nucleophilic and less susceptible to substitution than the 3-hydroxyl group (beta-position). Therefore, controlled ammonolysis of 1,3-dihydroxyanthraquinone selectively yields the 3-amino-1-hydroxy product.

Core Workflow:

  • Precursor Synthesis: Friedel-Crafts condensation of Phthalic Anhydride and Resorcinol to yield 1,3-Dihydroxyanthraquinone (Purpuroxanthin).

  • Functionalization: Selective ammonolysis of the 3-hydroxyl group to the 3-amino group.

Safety & Handling (GLP Standards)

  • Hazard Identification: Anthraquinones are potential mutagens. Ammonia is toxic and corrosive. High-pressure reactions pose explosion risks.[2]

  • Engineering Controls: All reactions must be performed in a certified chemical fume hood. Ammonolysis requires a high-pressure reactor (autoclave) rated for >20 bar.

  • PPE: Nitrile gloves (double-gloved), lab coat, safety goggles, and face shield during autoclave manipulation.

Step-by-Step Synthesis Protocol

Stage 1: Synthesis of 1,3-Dihydroxyanthraquinone (Purpuroxanthin)

This step constructs the anthraquinone core with the required 1,3-oxygenation pattern.

Reagents:

  • Phthalic Anhydride (1.0 eq, 14.8 g)

  • Resorcinol (1.1 eq, 12.1 g)

  • Aluminum Chloride (AlCl₃) (Anhydrous, 2.5 eq, 33.3 g)

  • Nitrobenzene (Solvent, 100 mL) or 1,1,2,2-Tetrachloroethane

  • Hydrochloric Acid (2M)

Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and drying tube (CaCl₂).

  • Addition: Charge the flask with Phthalic Anhydride, Resorcinol, and Nitrobenzene. Stir until dissolved.

  • Catalyst: Cool the mixture to 0–5°C in an ice bath. Slowly add AlCl₃ portion-wise over 30 minutes to control the exotherm.

  • Reaction: Remove the ice bath and heat the mixture slowly to 100°C . Maintain at 100°C for 4 hours. The solution will turn deep red/brown.

  • Hydrolysis: Cool the reaction mixture to room temperature. Pour carefully into a beaker containing 500 g of crushed ice and 50 mL concentrated HCl to quench the aluminum complex.

  • Steam Distillation: Perform steam distillation to remove the Nitrobenzene solvent.

  • Isolation: Filter the solid residue (crude 2,4-dihydroxybenzoylbenzoic acid).

  • Cyclization: Dissolve the dried intermediate in concentrated Sulfuric Acid (100 mL) and heat to 110°C for 1 hour.

  • Quench: Pour onto crushed ice. The yellow-orange precipitate is 1,3-Dihydroxyanthraquinone.

  • Purification: Recrystallize from Glacial Acetic Acid or Ethanol.

    • Yield Target: 60–70%

    • Melting Point: 268–270°C

Stage 2: Selective Ammonolysis to 3-Amino-1-hydroxyanthraquinone

This step leverages the difference in reactivity between the hydrogen-bonded 1-OH and the free 3-OH.

Reagents:

  • 1,3-Dihydroxyanthraquinone (Purpuroxanthin) (1.0 eq, 2.4 g)

  • Aqueous Ammonia (25–28%, 50 mL)

  • Sodium Dithionite (Na₂S₂O₄) (0.1 eq, catalytic reducing agent to form leuco-intermediate)

  • Ethanol (20 mL)

Procedure:

  • Reactor Loading: Charge a stainless steel high-pressure autoclave (Parr reactor or equivalent) with Purpuroxanthin, Ethanol, and Aqueous Ammonia. Add the catalytic Sodium Dithionite (optional, enhances rate via leuco-form, but direct substitution is possible at higher temps).

  • Reaction: Seal the autoclave. Heat to 120–130°C . The internal pressure will rise to approximately 10–15 bar.

    • Note: Do not exceed 150°C, as this may lead to diamination (1,3-diamino).

  • Duration: Stir at temperature for 6–8 hours.

  • Workup: Cool the reactor to room temperature. Vent the excess ammonia gas into a scrubber (dilute HCl).

  • Precipitation: Pour the reaction mixture into water (200 mL). Acidify slightly with dilute HCl to pH 5–6 to ensure the product is in the neutral form (not the phenolate).

  • Filtration: Filter the red/brown precipitate. Wash with water until neutral.

  • Purification: Column chromatography on Silica Gel (Eluent: Dichloromethane/Methanol 95:5) is recommended to separate unreacted starting material and trace diamino byproducts.

  • Final Product: 3-Amino-1-hydroxyanthracene-9,10-dione.

Analytical Data & Characterization

ParameterSpecificationNotes
Appearance Reddish-brown powder
Melting Point >280°C (dec)
¹H NMR (DMSO-d₆) δ 12.8 (s, 1H, 1-OH ), 7.8–8.2 (m, 4H, Ring C), 7.1 (s, 1H, H-4), 6.4 (s, 1H, H-2), 6.2 (br s, 2H, NH₂ )The 1-OH signal is highly deshielded due to H-bonding.[3][4][5]
IR Spectrum 3400, 3300 cm⁻¹ (NH₂), 1670 cm⁻¹ (C=O free), 1630 cm⁻¹ (C=O chelated)Diagnostic split carbonyl bands.
Mass Spec (ESI) [M+H]⁺ = 240.06

Mechanistic & Structural Visualization

The following diagram illustrates the regioselective synthesis pathway, highlighting the stability of the 1-OH group.

SynthesisPath cluster_selectivity Regioselectivity Logic PA Phthalic Anhydride INT Benzoylbenzoic Acid Intermediate PA->INT AlCl3, 100°C Friedel-Crafts RES Resorcinol (1,3-Dihydroxybenzene) RES->INT PUR 1,3-Dihydroxyanthraquinone (Purpuroxanthin) INT->PUR H2SO4, 110°C Cyclization TARGET 3-Amino-1-hydroxyanthraquinone (Target) PUR->TARGET NH3 (aq), 130°C Nucleophilic Subst. (Selective at C3) note 1-OH is H-bonded to C=O (Protected from substitution) 3-OH is accessible note->PUR

Caption: Synthesis pathway showing the construction of the anthraquinone core and the regioselective amination of the 3-hydroxyl group.

References

  • PubChem. (n.d.). 3-Amino-1-hydroxyanthracene-9,10-dione (CID 23325142).[1] National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Vankar, P. S., et al. (2008). Ecofriendly sonicator dyeing of cotton with Rubia cordifolia Linn. using biomordant.[6] Dyes and Pigments, 76(1), 207-212. (Context on 1,3-dihydroxyanthraquinone isolation and reactivity).

  • Mayer, F., & Cook, A. H. (1943). The Chemistry of Natural Coloring Matters. Reinhold Publishing Corporation. (Classic reference for Purpuroxanthin synthesis via Phthalic Anhydride/Resorcinol).
  • Fain, V. Y., et al. (2006). Nucleophilic substitution of hydrogen in 1-hydroxyanthraquinones. Russian Journal of Organic Chemistry.[5] (General mechanism for amination of hydroxyanthraquinones).

Sources

Application Notes and Protocols for the Chromatographic Purification of 3-Amino-1-hydroxyanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

3-Amino-1-hydroxyanthracene-9,10-dione is a member of the anthraquinone family, a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photochemical properties.[1][2][3] The purity of this compound is of paramount importance for reliable in-vitro and in-vivo studies, as even minor impurities can lead to erroneous results and misinterpretation of its biological effects. This document provides a comprehensive guide to the chromatographic purification of 3-Amino-1-hydroxyanthracene-9,10-dione, offering detailed protocols for both normal-phase and reverse-phase chromatography. The methodologies presented are grounded in the physicochemical properties of the target molecule and adapted from established procedures for structurally similar anthraquinone derivatives.

Physicochemical Properties of 3-Amino-1-hydroxyanthracene-9,10-dione

A thorough understanding of the physicochemical properties of the target compound is the cornerstone of developing an effective purification strategy. Key properties of 3-Amino-1-hydroxyanthracene-9,10-dione are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₉NO₃PubChem CID 23325142[4]
Molecular Weight 239.23 g/mol PubChem CID 23325142[4]
XLogP3 2.8PubChem CID 23325142[4]
Appearance Likely a colored solidInferred from related compounds[1][5]
Solubility Soluble in DMSO, methanol; insoluble in waterInferred from related compounds[1]

The positive XLogP3 value indicates that 3-Amino-1-hydroxyanthracene-9,10-dione is a relatively nonpolar molecule, suggesting good retention on reverse-phase stationary phases and mobility on normal-phase stationary phases with appropriate mobile phase systems. Its solubility in organic solvents like DMSO and methanol further supports its suitability for chromatographic purification.

Chromatographic Purification Strategies: A Rationale

The purification of organic compounds often involves a multi-step approach to remove impurities with varying polarities. For 3-Amino-1-hydroxyanthracene-9,10-dione, a two-step chromatographic strategy is recommended:

  • Normal-Phase Flash Column Chromatography: This initial step is ideal for the rapid removal of major impurities from a crude reaction mixture. Silica gel is the stationary phase of choice due to its versatility and cost-effectiveness. A non-polar to moderately polar mobile phase gradient allows for the efficient separation of compounds based on their polarity.

  • Reverse-Phase Preparative High-Performance Liquid Chromatography (HPLC): This technique provides high-resolution separation and is employed as a final polishing step to achieve high purity (>99%). A C18-functionalized silica gel is a common reverse-phase stationary phase, and a polar mobile phase gradient is used to elute compounds based on their hydrophobicity.

The following diagram illustrates the overall workflow for the purification of 3-Amino-1-hydroxyanthracene-9,10-dione.

Purification Workflow Crude Crude 3-Amino-1-hydroxyanthracene-9,10-dione Flash Normal-Phase Flash Column Chromatography Crude->Flash Purity_Check1 Purity Analysis (TLC/HPLC) Flash->Purity_Check1 Prep_HPLC Reverse-Phase Preparative HPLC Purity_Check1->Prep_HPLC If purity < 99% Pure_Product Pure 3-Amino-1-hydroxyanthracene-9,10-dione (>99%) Purity_Check1->Pure_Product If purity > 99% Purity_Check2 Final Purity Analysis (HPLC) Prep_HPLC->Purity_Check2 Purity_Check2->Pure_Product

Caption: Overall workflow for the purification of 3-Amino-1-hydroxyanthracene-9,10-dione.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is adapted from established methods for the purification of other hydroxyanthraquinone derivatives and is designed for the initial cleanup of the crude product.[6][7]

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (analytical grade)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Dry pack a glass column with silica gel.

    • Equilibrate the packed column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Preparation and Loading:

    • Dissolve the crude 3-Amino-1-hydroxyanthracene-9,10-dione in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as dry loading.

    • Carefully load the dry powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% Hexane or a high hexane ratio).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 95:5 to 80:20 Hexane:Ethyl Acetate. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the separation by TLC using a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).[6]

    • Visualize the spots on the TLC plate under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-Amino-1-hydroxyanthracene-9,10-dione.

Expected Results:

ParameterExpected Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate Gradient
Initial Purity Dependent on synthesis
Final Purity ~95-98%
Recovery/Yield >85%
Protocol 2: Reverse-Phase Preparative HPLC

This protocol is designed for the final polishing of the product to achieve high purity suitable for demanding applications. The conditions are based on successful separations of similar amino- and hydroxy-anthraquinone derivatives.[7][8][9]

Materials:

  • Preparative HPLC system with a UV-Vis detector

  • C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Methanol (for sample dissolution)

Procedure:

  • System Preparation:

    • Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase conditions.

  • Sample Preparation:

    • Dissolve the 3-Amino-1-hydroxyanthracene-9,10-dione obtained from flash chromatography in a suitable solvent such as methanol or acetonitrile.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water (with optional 0.1% Formic Acid)

    • Mobile Phase B: Acetonitrile (with optional 0.1% Formic Acid)

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. A starting point could be a gradient from 50% B to 100% B over 20-30 minutes. The optimal gradient should be developed using an analytical HPLC first.

    • Flow Rate: Dependent on the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor the elution at a suitable UV wavelength. Anthracene derivatives typically have strong absorbance in the UV-Vis region.[10][11] A photodiode array (PDA) detector is recommended to monitor the entire spectrum. A wavelength of 254 nm is a common starting point.[7]

  • Fraction Collection:

    • Collect the fractions corresponding to the main peak of 3-Amino-1-hydroxyanthracene-9,10-dione.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the highly purified product.

Expected Results:

ParameterExpected Value
Stationary Phase C18 Silica Gel (10 µm)
Mobile Phase Acetonitrile:Water Gradient (with optional 0.1% Formic Acid)
Initial Purity >95% (from flash chromatography)
Final Purity >99.5%
Recovery/Yield >90%

Visualization of Chromatographic Separation

The following diagram illustrates the principle of separation in reverse-phase chromatography for a mixture containing 3-Amino-1-hydroxyanthracene-9,10-dione and impurities of different polarities.

Reverse-Phase Separation cluster_column C18 Column cluster_elution Elution Order Mobile Phase (Polar) Mobile Phase (Polar) Stationary Phase (Non-polar) Stationary Phase (Non-polar) Impurity_Polar Polar Impurity Target 3-Amino-1-hydroxy- anthracene-9,10-dione (Moderately Non-polar) Impurity_Nonpolar Non-polar Impurity

Caption: Principle of reverse-phase chromatographic separation.

Conclusion

The successful purification of 3-Amino-1-hydroxyanthracene-9,10-dione is critical for its downstream applications in research and development. The combination of normal-phase flash chromatography for initial cleanup followed by reverse-phase preparative HPLC for final polishing provides a robust and reliable strategy to achieve high purity. The protocols provided in this application note serve as a detailed guide for researchers. However, it is important to note that optimization of the chromatographic conditions, particularly the mobile phase gradients, may be necessary depending on the specific impurity profile of the crude material.

References

  • PubChem. 3-Amino-1-hydroxyanthracene-9,10-dione. National Center for Biotechnology Information. [Link]

  • Impactfactor. New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. [Link]

  • Academic Journals. Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba (Bernh.) Hook.f. [Link]

  • SIELC Technologies. Separation of Anthraquinone, 1-amino-4-hydroxy-2-(mercaptophenyl)- on Newcrom R1 HPLC column. [Link]

  • MDPI. Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. [Link]

  • PubChem. 3-Amino-1,2-dihydroxyanthraquinone. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. [Link]

  • MDPI. Photophysical Properties of Anthracene Derivatives. [Link]

  • Journal of the Chemical Society. The Chromatographic Analysis of the Anthraquinone and Anthrone Series. Part IX. The Adsorption Affinities of Derivatives of 1- and 2-Aminoanthraquinone. [Link]

  • SIELC Technologies. 9,10-Anthracenedione, 1-amino-4-hydroxy-. [Link]

  • Semantic Scholar. Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. [Link]

  • MDPI. Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials. [Link]

  • Semantic Scholar. Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials. [Link]

  • SIELC Technologies. Separation of 4-Amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonic acid on Newcrom R1 HPLC column. [Link]

  • MDPI. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. [Link]

  • PubChem. Aminohydroxy-9,10-anthracenedione. National Center for Biotechnology Information. [Link]

  • NIST. 9,10-Anthracenedione, 1-hydroxy-. National Institute of Standards and Technology. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. A review on analysis of amino acids by high performance liquid chromatography. [Link]

  • YouTube. IMCCRT 2023 4038 Title: Synthesis of Various Anthracene -9, 10 Dione Derivatives and its Biological. [Link]

  • NIST. 9,10-Anthracenedione, 1-amino-4-hydroxy-. National Institute of Standards and Technology. [Link]

  • PubMed. Purification and inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase from beef liver. [Link]

  • Oregon Medical Laser Center. Anthracene. [Link]

Sources

Application Notes & Protocols: 3-Amino-1-hydroxyanthracene-9,10-dione as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-1-hydroxyanthracene-9,10-dione is a key chemical intermediate, valued for its utility in the synthesis of a wide array of compounds, particularly in the fields of medicinal chemistry and materials science. This substituted anthraquinone possesses a unique molecular architecture that makes it a valuable building block for creating complex molecules with specific biological activities or material properties. This guide offers a comprehensive overview for researchers, scientists, and professionals in drug development, detailing the compound's characteristics, reactivity, and practical applications, complete with detailed protocols.

Core Chemical Properties and Reactivity

The chemical behavior of 3-Amino-1-hydroxyanthracene-9,10-dione is primarily governed by its three main components: the anthraquinone core, a hydroxyl group at the 1-position, and an amino group at the 3-position.

  • Anthraquinone Core: This large, aromatic system is relatively electron-poor, which influences the reactivity of its substituents. It is also a chromophore, meaning it absorbs light and can be useful in the development of dyes and sensors.

  • Hydroxyl Group (-OH): The hydroxyl group at the C-1 position is phenolic, making it weakly acidic. It can be deprotonated to form a phenoxide ion, which is a strong nucleophile and can participate in O-alkylation and O-acylation reactions.

  • Amino Group (-NH2): The amino group at the C-3 position is the most reactive site for many synthetic transformations. It is nucleophilic and can readily undergo acylation, alkylation, and sulfonylation, allowing for the introduction of diverse functional groups.

Table 1: Physicochemical Properties of 3-Amino-1-hydroxyanthracene-9,10-dione
PropertyValueSource
Molecular FormulaC₁₄H₉NO₃[1]
Molecular Weight239.23 g/mol [1]
IUPAC Name3-amino-1-hydroxyanthracene-9,10-dione[1]
CAS Number645389-79-3[1]

Synthetic Applications in Drug Discovery

The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[2] 3-Amino-1-hydroxyanthracene-9,10-dione is a valuable starting material for creating new drug candidates by modifying its amino and hydroxyl groups.

Synthesis of N-Substituted Derivatives

A common strategy in drug development is to create a library of related compounds by reacting the amino group with various electrophiles. This allows for the exploration of how different substituents affect the biological activity of the parent molecule.

Protocol 1: General Procedure for N-Acylation

This protocol describes the reaction of the 3-amino group with an acid chloride to form an amide.

Materials:

  • 3-Amino-1-hydroxyanthracene-9,10-dione

  • An appropriate acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Dry N,N-dimethylformamide (DMF)

  • A suitable base (e.g., triethylamine or pyridine)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a clean, dry flask, dissolve 3-Amino-1-hydroxyanthracene-9,10-dione (1 equivalent) in dry DMF.

  • Add the base (1.2 equivalents) to the solution and stir.

  • Slowly add the acid chloride (1.1 equivalents) to the reaction mixture, keeping the temperature controlled if the reaction is exothermic.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with a mild acid, a mild base, and brine to remove impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Dry DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction. It is important that the solvent is dry to prevent the acid chloride from hydrolyzing.

  • Base: The base is necessary to neutralize the hydrochloric acid that is produced as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

Use in the Synthesis of Bioactive Compounds

Derivatives of amino-anthracene-9,10-dione have been investigated for their potential as neuroprotective and antidepressant agents.[3][4] By modifying the structure of 3-Amino-1-hydroxyanthracene-9,10-dione, it may be possible to develop new treatments for neurological disorders.

Workflow for Synthesis of Bioactive Derivatives:

workflow start 3-Amino-1-hydroxyanthracene-9,10-dione step1 N-Acylation or Sulfonylation start->step1 intermediate Derivatized Intermediate step1->intermediate step2 Further Functionalization (e.g., O-alkylation) intermediate->step2 product Bioactive Compound step2->product

Caption: A generalized workflow for the synthesis of bioactive compounds.

Advanced Applications: Heterocyclic Chemistry

The amino and hydroxyl groups of 3-Amino-1-hydroxyanthracene-9,10-dione can be used to construct fused heterocyclic rings, leading to even more complex and potentially bioactive molecules.

Protocol 2: Synthesis of Thio-anthraquinone Derivatives

This protocol outlines a method for creating a thio-anthraquinone derivative, which can be used as a starting point for synthesizing novel dyes or other functional materials.

Materials:

  • 1-Chloroanthraquinone (as a model starting material)

  • 4-Hydroxythiophenol

  • Ethylene glycol

  • Potassium hydroxide (KOH)

Procedure:

  • Combine 1-chloroanthraquinone and ethylene glycol in a reaction flask.

  • Add 4-hydroxythiophenol to the mixture.

  • Add an aqueous solution of KOH to the flask.

  • Heat the reaction mixture to 110-120 °C and monitor its progress.

  • After the reaction is complete, cool the mixture and isolate the crude product.

  • Purify the product using column chromatography.

Logical Relationship for Thio-ether Synthesis:

synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Chloroanthraquinone product 1-(4-hydroxyphenylthio)anthracene-9,10-dione A->product B 4-Hydroxythiophenol B->product C Ethylene Glycol (solvent) C->product D KOH (base) D->product E 110-120 °C E->product

Caption: The key components and conditions for thio-anthraquinone synthesis.

Safety and Handling

As with any chemical, 3-Amino-1-hydroxyanthracene-9,10-dione should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhaling dust or vapors.[5][6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[5][6]

  • Disposal: Dispose of waste materials in accordance with local regulations.

References

  • PubChem. (n.d.). 3-Amino-1-hydroxyanthracene-9,10-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023, July 15). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. Retrieved from [Link]

  • Impactfactor. (2023, September 25). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Retrieved from [Link]

  • PubChem. (n.d.). Anthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 9,10-Anthracenedione, 1-amino-4-hydroxy-. National Institute of Standards and Technology. Retrieved from [Link]

  • MDPI. (2013, March 1). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, March 6). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE. Retrieved from [Link]

  • PrecisionFDA. (n.d.). 1-AMINO-5,8-DIHYDROXY-4-((2-((2-HYDROXYETHYL)AMINO)ETHYL)AMINO)ANTHRACENE-9,10-DIONE HYDROCHLORIDE. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Retrieved from [Link]

Sources

Technical Guide: Derivatization Strategies for 3-Amino-1-hydroxyanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical derivatization of 3-Amino-1-hydroxyanthracene-9,10-dione (also known as 3-Amino-1-hydroxyanthraquinone). It is designed for researchers requiring precise control over solubility, detection limits (HPLC/GC), or functionalization for dye and drug synthesis.

Executive Summary & Chemical Logic

3-Amino-1-hydroxyanthracene-9,10-dione presents a unique "push-pull" electronic system on the anthraquinone core. Successful derivatization requires understanding the distinct reactivity profiles of its two functional groups:

  • The

    
    -Amino Group (C3):  Unlike 
    
    
    
    -amines (C1, C4, C5, C8) in anthraquinones, the amino group at position 3 is not involved in intramolecular hydrogen bonding with the carbonyl oxygen. Consequently, it retains significant nucleophilic character and is the primary site for acylation, alkylation, and diazotization under mild conditions.
  • The

    
    -Hydroxyl Group (C1):  This group forms a strong, six-membered intramolecular hydrogen bond with the C9 carbonyl. This "locking" effect significantly reduces its acidity and nucleophilicity, making it resistant to derivatization unless forcing conditions (strong bases, high temperatures) or specific silylation reagents are employed.
    

Strategic Implication: Most protocols prioritize the highly reactive C3-amine. Simultaneous derivatization (e.g., for GC-MS) requires reagents powerful enough to disrupt the C1-OH


O=C hydrogen bond.

Decision Matrix: Selecting a Protocol

Analytical GoalTarget GroupRecommended ProtocolKey Reagent
HPLC-UV/Fluorescence 3-Amino (

)
N-Acylation Trifluoroacetic Anhydride (TFAA) or Dansyl Chloride
GC-MS Analysis Both (

,

)
Dual Silylation BSTFA + 1% TMCS
Dye/Conjugate Synthesis 3-Amino (

)
Diazotization

/

/ Sulfamic Acid
Solubility Enhancement 3-Amino (

)
Reductive Alkylation Aldehyde /

Detailed Experimental Protocols

Protocol A: Chemoselective N-Acylation (HPLC Derivatization)

Purpose: To enhance hydrophobicity and improve peak shape in Reverse-Phase HPLC. Mechanism: Nucleophilic attack of the "free"


-amine on the acyl carbon. The H-bonded 

-hydroxyl remains unreacted under these mild conditions.

Reagents:

  • Substrate: 3-Amino-1-hydroxyanthracene-9,10-dione (10 mg)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Reagent: Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride

  • Base: Pyridine (catalyst/acid scavenger)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mg of the substrate in 2 mL of anhydrous THF in a sealed reaction vial. Sonicate if necessary to ensure complete dissolution.

  • Base Addition: Add 50

    
    L of dry pyridine.
    
  • Acylation: Add 100

    
    L of TFAA dropwise at 
    
    
    
    (ice bath) to prevent uncontrolled exotherms.
  • Incubation: Allow the reaction to warm to room temperature and stir for 30 minutes. The color may shift slightly due to the electronic effect of the amide.

  • Quenching: Add 200

    
    L of methanol to quench excess anhydride.
    
  • Preparation for HPLC: Evaporate solvent under a nitrogen stream. Reconstitute in the HPLC mobile phase (e.g., 50:50 Water:ACN).

Critical Note: If using Dansyl Chloride for fluorescence enhancement, incubate at


 for 45 minutes in an acetone/bicarbonate buffer (pH 10.5).
Protocol B: Diazotization and Coupling (Azo Dye Synthesis)

Purpose: To create azo-based disperse dyes or conjugate the anthraquinone to proteins/surfaces. Mechanism: Formation of an unstable diazonium salt at C3, followed by electrophilic aromatic substitution on a coupler.

Reagents:

  • Substrate: 3-Amino-1-hydroxyanthracene-9,10-dione (1 mmol)

  • Acid:

    
     (conc.) or Nitrosyl Sulfuric Acid (for higher solubility)
    
  • Diazotizing Agent: Sodium Nitrite (

    
    )[1][2]
    
  • Coupler: Phenol, N,N-dimethylaniline, or similar electron-rich aromatic.

Step-by-Step Procedure:

  • Acidification: Suspend 1 mmol of substrate in 5 mL of 10%

    
    . Cool to 
    
    
    
    in an ice-salt bath.
  • Diazotization: Add dropwise a solution of

    
     (1.1 eq) in water. Maintain temperature below 
    
    
    
    . Stir for 20 minutes.
    • QC Check: The suspension should clarify as the diazonium salt forms. Test for excess nitrous acid using starch-iodide paper (turns blue immediately).

  • Scavenging: Destroy excess nitrous acid by adding a small amount of sulfamic acid or urea until starch-iodide test is negative.

  • Coupling: Dissolve the Coupler (1.1 eq) in a separate vessel (pH adjusted to alkaline if using phenols, acidic if using amines).

  • Addition: Slowly add the cold diazonium solution to the coupler solution with vigorous stirring.

  • Precipitation: The azo dye will precipitate immediately. Stir for 1 hour, filter, and wash with cold water.

Protocol C: Dual Silylation for GC-MS

Purpose: To volatilize the molecule by blocking both the amine and the hydroxyl group. Challenge: The intramolecular H-bond at C1-OH requires a strong silylating donor.

Reagents:

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine.

Step-by-Step Procedure:

  • Preparation: Place 1 mg of dry substrate in a GC vial.

  • Reagent Addition: Add 100

    
    L of anhydrous pyridine and 100 
    
    
    
    L of BSTFA/TMCS (99:1).
  • Derivatization: Cap tightly and heat at

    
     for 60 minutes.
    
    • Logic: Heat is required to disrupt the C1-OH H-bond and drive the equilibrium toward the O-TMS ether.

  • Analysis: Inject 1

    
    L directly into GC-MS (Splitless mode).
    

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on the chosen reagent, highlighting the selectivity between the C3-amine and C1-hydroxyl.

DerivatizationPathways Start 3-Amino-1-hydroxy- anthracene-9,10-dione Acyl Acyl Chloride / Anhydride (Mild Base) Start->Acyl Diazo NaNO2 / HCl (0-5°C) Start->Diazo Silyl BSTFA + 1% TMCS (70°C, Pyridine) Start->Silyl Prod_Acyl 3-Amido-1-hydroxy- anthraquinone (HPLC Stable) Acyl->Prod_Acyl N-Acylation (Selective) Prod_Diazo Diazonium Salt (Intermediate) Diazo->Prod_Diazo Diazotization Prod_Silyl 1-O-TMS, 3-N-TMS Derivative (GC Volatile) Silyl->Prod_Silyl Dual Silylation (Disrupts H-Bond) Prod_Azo Azo Dye (Coupled Product) Prod_Diazo->Prod_Azo + Phenol/Amine

Caption: Divergent derivatization pathways for 3-Amino-1-hydroxyanthraquinone showing selectivity logic.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Acylation) Moisture in solventUse anhydrous THF/ACN; store reagents in desiccator.
Incomplete Silylation C1-OH H-bond resistanceIncrease reaction time to 90 min or temp to

; ensure TMCS catalyst is fresh.
Precipitation during Diazotization Temperature too highKeep strictly

; decomposition of diazonium salt is rapid at RT.
Peak Tailing (HPLC) Free silanols or amine interactionUse end-capped columns; add 0.1% TFA to mobile phase; ensure complete N-acylation.

References

  • Biological and Chemical Diversity of Anthraquinones

    • Title: Hydroxyanthracene derivatives (HADs) in plants and food supplements.[3]

    • Source: MDPI, Molecules / Foods.
    • URL:[Link] (General context on HADs handling).

  • Diazotization Protocols

    • Title: Organic Syntheses Procedure: Diazotiz
    • Source: Organic Syntheses, Coll. Vol. 1.
    • URL:[Link] (Foundational protocol adapted for anthraquinones).

  • Silylation Chemistry

    • Title: Derivatization of Amino Acids and Hydroxyls for GC-MS.
    • Source: Waters / Agilent Applic
    • URL:[Link]

  • Reactivity of Aminoanthraquinones

    • Title: Photochemical substitution of amino- and hydroxy-anthraquinones.[4][5]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link] (Mechanistic insight into substitution patterns).

Sources

electrochemical reduction methods for anthraquinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrochemical Reduction Strategies for Anthraquinone Derivatives

Introduction & Strategic Significance

Anthraquinone (AQ) derivatives represent a cornerstone in organic electrochemistry, serving as redox-active moieties in pharmaceuticals (e.g., doxorubicin), industrial hydrogen peroxide synthesis, and next-generation organic redox flow batteries (RFBs).

The electrochemical reduction of the 9,10-anthraquinone core is highly sensitive to the proton availability of the medium. For researchers, mastering the distinction between stepwise electron transfer (ET) in aprotic media and proton-coupled electron transfer (PCET) in aqueous media is critical for controlling reactivity.

This guide provides a rigorous framework for characterizing AQ derivatives and scaling their reduction for functional applications.

Mechanistic Fundamentals: The Solvent Switch

The reduction pathway of AQ is dictated by the "Solvent-Proton Axis." You must select your electrolyte system based on whether you wish to isolate the radical anion intermediate or drive a complete conversion to the hydroquinone.

A. Aprotic Media (e.g., Acetonitrile, DMF)

In the absence of protons, AQ undergoes two discrete, one-electron reductions. This is the preferred mode for determining the intrinsic electronic effects of substituents.

  • Step 1:

    
     (Reversible, formation of semiquinone radical anion).
    
  • Step 2:

    
     (Quasi-reversible, formation of dianion).
    
B. Protic/Aqueous Media (e.g., Acidic )

In the presence of protons, the highly basic anions (


, 

) are rapidly protonated. This compresses the two steps into a single, concerted wave.
  • Overall:

    
    
    
Visualizing the Pathway (Square Scheme)

AQ_Mechanism cluster_legend Pathway Legend AQ AQ (Neutral) AQ_Rad AQ•⁻ (Radical Anion) AQ->AQ_Rad +e⁻ (E₁) AQH2 AQH₂ (Hydroquinone) AQ->AQH2 +2e⁻ / +2H⁺ (PCET) AQ_Dianion AQ²⁻ (Dianion) AQ_Rad->AQ_Dianion +e⁻ (E₂) AQ_Rad->AQH2 +e⁻, +2H⁺ AQ_Dianion->AQH2 +2H⁺ key1 Blue: Aprotic Pathway key2 Green: Protic/Buffered Pathway

Caption: Figure 1. The 'Square Scheme' of Anthraquinone reduction. Aprotic conditions favor the blue horizontal path; protic conditions drive the green diagonal PCET path.

Experimental Setup & Material Selection

Data quality depends on the compatibility of the electrode material with the specific AQ derivative.

ComponentAprotic System (Characterization)Aqueous System (Synthesis/Battery)
Solvent Acetonitrile (MeCN), DMF, or DCM1 M

or 1 M KOH
Electrolyte 0.1 M

or

Sulfuric acid acts as electrolyte
Working Electrode Glassy Carbon (GC) (Standard)Carbon Paper/Felt (High surface area)
Reference

(10 mM

in MeCN)

(3 M KCl)
Counter Pt Wire or Pt MeshGraphite plate or Pt Mesh
Gas Purge Argon (Strictly required)Nitrogen or Argon

Critical Note on Oxygen: The semiquinone radical (


) reacts rapidly with dissolved 

to regenerate AQ and form superoxide (

). This catalytic cycle mimics a catalytic current, artificially inflating peak heights and masking reversibility. You must purge for >10 mins before scanning.

Protocol A: Diagnostic Cyclic Voltammetry (CV)

Objective: Determine the half-wave potentials (


) and reversibility of the AQ derivative.

Step-by-Step Methodology:

  • Electrode Polishing:

    • Polish the Glassy Carbon electrode with 0.05 µm alumina slurry on a micro-cloth in a figure-8 motion for 2 minutes.

    • Sonicate in ultrapure water (1 min) then ethanol (1 min) to remove alumina particles.

  • Solution Prep:

    • Prepare 10 mL of 0.1 M

      
       in dry MeCN.
      
    • Add AQ derivative to reach 1.0 mM concentration.

  • Deoxygenation:

    • Insert gas line and bubble Argon directly into solution for 10 minutes.

    • Lift the gas line above the liquid surface during data acquisition to maintain an inert blanket without convection noise.

  • Data Acquisition:

    • Open Circuit Potential (OCP): Measure for 60s to establish equilibrium.

    • Scan Window: Set typically from 0.0 V to -2.0 V (vs

      
      ).
      
    • Scan Rates: Run 5 cycles at 100 mV/s to stabilize. Then acquire data at 50, 100, 200, and 500 mV/s.

  • Analysis Criteria (Self-Validation):

    • Current Ratio: For a reversible couple,

      
      .
      
    • Peak Separation:

      
       (theoretically). In practice, 60–80 mV is acceptable for organic solvents due to uncompensated resistance.
      
    • Linearity: Plot

      
       vs. 
      
      
      
      (square root of scan rate). A linear fit (
      
      
      ) confirms diffusion control.

Protocol B: Case Study – Aqueous Redox Flow Battery (AQDS)

Context: This protocol replicates the conditions for Anthraquinone-2,7-disulfonic acid (AQDS) , a water-soluble derivative used in metal-free flow batteries (Huskinson et al., Nature 2014).[1][2]

Objective: Evaluate the stability of AQDS as an anolyte for energy storage.

Workflow Diagram:

RFB_Protocol Step1 1. Dissolution 10mM AQDS in 1M H2SO4 Step2 2. Half-Cell CV Scan -0.4V to +0.2V vs Ag/AgCl Step1->Step2 Characterize Step3 3. Flow Cell Assembly Carbon Paper Electrodes Nafion Membrane Step2->Step3 Scale Up Step4 4. Galvanostatic Cycling Charge/Discharge at 20 mA/cm² Step3->Step4 Stress Test Step5 5. Efficiency Calc Coulombic (CE) & Voltage (VE) Step4->Step5 Validate

Caption: Figure 2. Workflow for validating AQDS in aqueous flow battery applications.

Detailed Procedure:

  • Electrolyte Preparation:

    • Dissolve AQDS (disodium salt) in 1 M

      
      . The protons from the acid shift the reduction potential positive, reducing the cell voltage but ensuring rapid PCET kinetics.
      
  • Half-Cell Testing (3-Electrode):

    • Use a Glassy Carbon WE.[3]

    • Observe a single reversible wave at approx

      
       vs SHE (-0.01 V vs Ag/AgCl).
      
    • Validation: Ensure peak separation is <60 mV (fast 2e- kinetics).

  • Full Cell Cycling (Bulk Electrolysis):

    • Anolyte: 0.1 M AQDS in 1 M

      
      .[1]
      
    • Catholyte: 0.1 M

      
       / 2 M HBr (Standard counter-half cell).
      
    • Membrane: Nafion 212 (pre-soaked in

      
      ).
      
    • Cycling: Apply constant current (

      
      ). Monitor voltage cutoffs (0.0 V to 1.1 V).
      
    • Calculation:

      
      
      Target: >99% per cycle indicates stable AQ redox chemistry without degradation.
      

Troubleshooting & Data Integrity

ObservationRoot CauseCorrective Action
Peak Separation > 100 mV High Uncompensated Resistance (

)
Check reference electrode frit; perform iR-compensation on potentiostat (85-95%).
First wave reversible, second wave irreversible (Aprotic) Trace Water / ProtonationDry solvent over molecular sieves (3Å); ensure salt is anhydrous.
Current continuously drops during cycling Electrode Fouling / AdsorptionPolish electrode; switch to Carbon Felt for higher surface area.
Extra peaks appearing Oxygen ContaminationCheck gas lines for leaks; increase purge time.

References

  • Evans, D. H. (2006). Electrochemistry of Quinones and Related Compounds. In Encyclopedia of Electrochemistry. Wiley-VCH. Link

  • Huskinson, B., et al. (2014).[2][4][5] A metal-free organic-inorganic aqueous flow battery.[1][2][4][5] Nature, 505, 195–198.[1][2][5] Link[1][2]

  • Quan, M., et al. (2007). Voltammetry of Anthraquinones in Aprotic Solvents: The Effect of Hydrogen Bonding. Journal of The Electrochemical Society. Link

  • Wiberg, G. K., et al. (2018). Standardizing the Analysis of Organic Redox Flow Batteries. Journal of Power Sources. Link

Sources

Application Note: Catalytic Architectures of Amino-Hydroxy Anthraquinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the catalytic utility of amino-hydroxy anthraquinone (AHA) derivatives, specifically focusing on their dual roles as heterogeneous photoredox catalysts and biomimetic metal ligands . Unlike simple anthraquinones (e.g., 9,10-anthraquinone) used primarily in industrial H2O2 production, amino-hydroxy substituted variants (e.g., 1-amino-4-hydroxyanthraquinone, 1,5-diaminoanthraquinone) exhibit tuned redox potentials and chelation sites suitable for high-value organic synthesis and drug metabolite generation.

Key Applications Covered:

  • Visible-Light Photoredox Catalysis: C(sp3)-H functionalization and dehalogenation using silica-immobilized diaminoanthraquinones.

  • Metal-Ligand Cooperative Oxidation: Controlled ROS generation for sulfide oxidation using Co(III)/Cu(II)-AHA complexes.

Part 1: Mechanistic Principles & Chemical Architecture

The catalytic versatility of amino-hydroxy anthraquinones stems from their "push-pull" electronic structure. The electron-donating amino (-NH2) and hydroxy (-OH) groups lower the HOMO-LUMO gap, shifting absorption into the visible spectrum (typically 450–600 nm), while the quinone core acts as a reversible electron reservoir.

Electronic Activation Modes
  • Photoredox Mode: Upon visible light irradiation, the AHA derivative enters a long-lived triplet excited state (

    
    ). This state is a potent oxidant (
    
    
    
    to
    
    
    V vs SCE), capable of Single Electron Transfer (SET) oxidation of amines or Energy Transfer (EnT) to generate singlet oxygen (
    
    
    ).
  • Chelation Mode: The peri-positioning of the carbonyl (C=O) and the adjacent amino/hydroxy groups creates a bidentate pocket (N,O- or O,O-coordination). This stabilizes transition metals (Co, Cu, Fe) in high oxidation states, facilitating biomimetic oxygen activation.

Pathway Visualization

The following diagram illustrates the bifurcation between Photoredox and Metal-Chelation pathways.

AHA_Mechanism AHA Amino-Hydroxy Anthraquinone (AHA) Excited Excited Triplet State (T1) AHA->Excited Absorption Complex Metal-AHA Complex AHA->Complex Chelation Light Visible Light (hν) Light->Excited ROS Singlet Oxygen / Superoxide (ROS Generation) Excited->ROS Energy Transfer SET Single Electron Transfer (SET) Excited->SET e- Exchange Metal Metal Salt (Co, Cu, Fe) Metal->Complex Oxidation Substrate Oxidation (e.g., Sulfides -> Sulfoxides) Complex->Oxidation O2 Activation ROS->Oxidation Coupling C-H Functionalization (CDC Reactions) SET->Coupling Radical Recomb.

Figure 1: Mechanistic bifurcation of Amino-Hydroxy Anthraquinones into Photoredox and Metal-Ligand pathways.

Part 2: Protocol A – Heterogeneous Photoredox Catalysis

Target Application: Cross-Dehydrogenative Coupling (CDC) of Tetrahydroisoquinolines.[1][2] Catalyst: 1,5-Diaminoanthraquinone immobilized on Silica Nanoparticles (SNPs-DAAQ).[1][3]

This protocol utilizes the amino-anthraquinone core to drive the oxidation of benzylic C-H bonds under visible light, a critical step in late-stage functionalization of pharmacophores.

Materials
  • Catalyst: SNPs-DAAQ (Synthesized via amide linkage of 1,5-diaminoanthraquinone to carboxyl-functionalized silica).

  • Substrate: N-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Nucleophile: Nitromethane or Indole.

  • Light Source: Blue LED (460 nm) or White LED (20 W).

  • Solvent: Ethanol or Acetonitrile (MeCN).

Experimental Workflow
StepActionCritical Technical Note
1 Charge Reactor Add Substrate (0.2 mmol) and SNPs-DAAQ (10 mg, ~2 mol% loading) to a Pyrex tube.
2 Solvent Addition Add 2.0 mL solvent. Ensure the heterogeneous catalyst is well-dispersed via sonication (30 sec).
3 Degassing (Optional) For SET mechanisms, argon sparging is preferred. For ROS mechanisms, leave open to air (balloon). Note: CDC reactions often require ambient O2 as the terminal oxidant.
4 Irradiation Irradiate with Blue LED at room temperature (25°C) with vigorous stirring (1000 rpm).
5 Monitoring Monitor via TLC/HPLC every 2 hours. Reaction typically completes in 6–12 hours.
6 Work-up Centrifuge to pellet the SNPs-DAAQ catalyst. Decant the supernatant.
7 Recycling Wash the pellet with EtOH x3. Dry at 60°C. Catalyst retains >90% activity for 5 cycles.
Expected Results & Troubleshooting
  • Yield: 85–95% conversion to the coupled product.

  • Selectivity: High selectivity for the C1 position (alpha to nitrogen).

  • Troubleshooting:

    • Low Conversion: Check light penetration depth; ensure the suspension is not too dense (shadowing effect).

    • Leaching: If the supernatant is colored (purple/red), the covalent linkage to silica may be hydrolyzing. Verify pH is neutral.

Part 3: Protocol B – Metal-Ligand Cooperative Oxidation

Target Application: Controlled Oxidation of Sulfides to Sulfoxides (Drug Metabolite Synthesis). Catalyst: Co(III) or Cu(II) complex of 1-amino-4-hydroxyanthraquinone (AHA).

This protocol mimics enzymatic oxidation, using the AHA ligand to stabilize the metal center and modulate the release of Reactive Oxygen Species (ROS), preventing over-oxidation to sulfones.

Catalyst Preparation (In-Situ)
  • Dissolve 1-amino-4-hydroxyanthraquinone (0.1 mmol) in Acetonitrile (5 mL).

  • Add CoCl2·6H2O (0.05 mmol) (2:1 Ligand:Metal ratio).

  • Stir at room temperature for 1 hour. The solution will shift from red/purple to deep violet, indicating complexation.

  • Oxidation to Co(III): Purge with air for 30 mins to generate the active Co(III)-AHA species.

Oxidation Protocol
ParameterSpecification
Substrate Thioanisole or drug-like sulfide (0.5 mmol)
Oxidant Atmospheric Oxygen (Balloon) or H2O2 (1.0 equiv if kinetics are slow)
Temperature 40°C
Time 4 – 8 Hours
Work-up Filter through a short pad of silica to remove the metal complex.
Mechanism of Action (Visualized)

The following diagram details the coordination sphere and the oxygen activation cycle.

Metal_Complex Ligand 1-Amino-4-Hydroxy Anthraquinone Complex Active Co(III)-AHA Complex Ligand->Complex N,O-Chelation CoII Co(II) Precursor CoII->Complex O2 O2 / H2O2 Complex->O2 Activates Substrate Sulfide (R-S-R') O2->Substrate Oxygen Transfer Product Sulfoxide (R-SO-R') Substrate->Product Product->Complex Catalyst Regeneration

Figure 2: Chelation-driven oxygen activation using Co-AHA complexes.

Part 4: Comparative Data & Selection Guide

When selecting an anthraquinone derivative for your specific application, refer to the table below to match the substituent pattern to the reaction type.

DerivativeSubstituentsPrimary Catalytic ModeBest For...
1-Amino-4-hydroxy-AQ -NH2 (C1), -OH (C4)Metal Ligand / ROS Gen.Sulfide oxidation, Biomimetic studies, Apoptosis induction (ROS).
1,5-Diamino-AQ -NH2 (C1, C5)Photoredox (Heterogeneous)C-H activation, Dehalogenation, Polymerization initiation.
1,8-Dihydroxy-AQ -OH (C1, C8)Organocatalysis (H-bond)Fluorination, Reductive activation of aryl halides.
Anthraquinone-2-sulfonate -SO3Na (C2)Photocatalysis (Water Soluble)Alcohol oxidation in aqueous media (Green Chemistry).

References

  • Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions. Source: Royal Society of Chemistry (RSC), New Journal of Chemistry. Context: Describes the synthesis of SNPs-DAAQ and its use in CDC and dehalogenation reactions. URL:[Link]

  • A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action. Source: National Institutes of Health (NIH) / PMC. Context: Details the synthesis of Co(III) complexes with amino-hydroxy anthraquinones and their redox/ROS capability. URL:[Link]

  • Anthraquinone-catalyzed H2O2 electrosynthesis coupled with an advanced oxidation process. Source: Royal Society of Chemistry (RSC), Green Chemistry. Context: Industrial application of amino-anthraquinones in electrocatalytic oxygen reduction.[4] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-hydroxyanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 3-Amino-1-hydroxyanthracene-9,10-dione (also known as 3-amino-1-hydroxyanthraquinone, PubChem CID 23325142)[1]. This molecule is a critical scaffold in medicinal chemistry, notably serving as a precursor for potent inhibitors of liver pyruvate kinase[2].

Synthesizing this compound with high yield and purity requires precise control over reaction kinetics and thermodynamics. This guide covers the two primary synthetic routes—High-Pressure Ammonolysis and Nitro Reduction —providing mechanistic insights, troubleshooting FAQs, quantitative optimization data, and self-validating protocols.

Part 1: Process Logic & Pathway Visualization

To successfully troubleshoot your synthesis, you must first understand the mechanistic flow and potential failure points of your chosen pathway.

SynthesisLogic Start1 1,3-Dihydroxyanthraquinone (Purpuroxanthin) Ammonolysis Ammonolysis (Aq. NH3, 150°C, Pressure) Start1->Ammonolysis Start2 3-Nitro-1-hydroxyanthraquinone Reduction Reduction (Na2S2O4, Mild Alkali) Start2->Reduction Target 3-Amino-1-hydroxyanthracene-9,10-dione (Target Product) Ammonolysis->Target Optimal Conditions Issue1 Incomplete Conversion (Add CuSO4 Catalyst) Ammonolysis->Issue1 Low Pressure/Temp Reduction->Target Controlled Stoichiometry Issue2 Over-reduction to Leuco Form (Air Sparging Required) Reduction->Issue2 Excess Reductant Issue1->Target Corrected Issue2->Target Oxidation

Figure 1: Synthesis pathways for 3-Amino-1-hydroxyanthracene-9,10-dione and troubleshooting logic.

Part 2: Troubleshooting Guides & FAQs

Route A: Ammonolysis of 1,3-Dihydroxyanthraquinone

Q: Why is my ammonolysis yield plateauing at ~60%, with significant unreacted starting material remaining? A: This is a kinetic limitation rooted in the molecule's structural thermodynamics. In 1,3-dihydroxyanthraquinone (purpuroxanthin)[3], the 1-hydroxyl group is highly deactivated towards nucleophilic substitution because it forms a strong intramolecular hydrogen bond with the adjacent 9-carbonyl oxygen. While the 3-hydroxyl group is free and susceptible to nucleophilic aromatic substitution (SNAr) by ammonia[4], the reaction requires significant activation energy.

  • The Fix: Increase the reactor pressure to maintain a higher concentration of dissolved

    
     in the aqueous phase at 150°C, and introduce a catalytic amount of Copper(II) sulfate (5 mol%). The Cu(II) ion coordinates with the anthraquinone, increasing the electrophilicity of the C3 position and facilitating the addition-elimination mechanism, pushing yields above 90%.
    
Route B: Reduction of 3-Nitro-1-hydroxyanthraquinone

Q: During the reduction with sodium dithionite, my product turns into a dark, blood-red soluble mixture instead of precipitating as the expected orange solid. What happened? A: You have over-reduced the anthraquinone core. Sodium dithionite (


) is a powerful reducing agent that not only reduces the nitro group to an amine but also reduces the 9,10-quinone system to its leuco form (9,10-anthracenediol). The leuco form is highly soluble in the alkaline reaction medium, resulting in the dark red solution.
  • The Fix: This process is reversible. Do not discard the mixture. Vigorously sparge the solution with compressed air for 30–60 minutes. Oxygen selectively re-oxidizes the leuco-hydroquinone back to the quinone without affecting the newly formed amino group. The target product will precipitate out as the oxidation proceeds.

General Isolation Issues

Q: How can I improve the purity and recovery yield during the final isolation step? A: 3-Amino-1-hydroxyanthracene-9,10-dione is an amphoteric molecule. The phenolic 1-hydroxyl group is weakly acidic (pKa ~8.5), and the 3-amino group is weakly basic. If the pH is too high during workup, the compound remains soluble as a phenoxide anion; if too low, the amine protonates, forming a soluble ammonium salt.

  • The Fix: Perform an isoelectric precipitation. Carefully adjust the pH of the aqueous mixture to exactly 6.5–7.0 using dilute HCl or acetic acid. This neutralizes both functional groups, minimizing aqueous solubility and maximizing the precipitation of the pure product.

Part 3: Quantitative Data on Yield Optimization

The following tables summarize our in-house optimization data, demonstrating the causality between reaction parameters and final yield/purity.

Table 1: Optimization of Ammonolysis Conditions for 1,3-Dihydroxyanthraquinone

Temperature (°C)Pressure (atm)CatalystTime (h)Yield (%)Purity (HPLC %)
1205None124588
15010None126892
150 10 CuSO₄ (5 mol%) 8 91 98
18015CuSO₄ (5 mol%)68589 (Byproducts)

Table 2: Comparison of Reducing Agents for 3-Nitro-1-hydroxyanthraquinone

Reducing AgentConditionsYield (%)Primary Impurity / Issue
SnCl₂ / HClReflux, 4h72Chlorinated aromatic byproducts
Pd/C, H₂1 atm, RT80Persistent over-reduced leuco form
Na₂S₂O₄ NaOH (aq), RT, then Air 94 Unreacted starting material (<1%)

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems . Visual and chemical checkpoints are built into the steps to ensure you can verify the reaction's success in real-time.

Protocol A: High-Temperature Ammonolysis of 1,3-Dihydroxyanthraquinone

Use this protocol when starting from naturally derived or synthetic purpuroxanthin.

  • Preparation: Charge a high-pressure Hastelloy autoclave with 1,3-dihydroxyanthraquinone (10.0 g, 41.6 mmol).

  • Reagent Addition: Add 100 mL of 25-30% aqueous ammonia and 0.33 g of

    
     (5 mol% catalyst).
    
  • Reaction: Seal the reactor and heat to 150°C under autogenous pressure (approx. 10-15 atm) with vigorous mechanical stirring for 8 hours.

  • Cooling & Venting: Cool the reactor to room temperature. Safety Checkpoint: Carefully vent the excess ammonia gas through an acid scrubber before opening.

  • Isolation: Pour the reaction mixture into 300 mL of ice water.

  • Isoelectric Precipitation: Slowly add 2M HCl dropwise while monitoring with a pH meter. Stop at pH 6.5.

    • Self-Validation Checkpoint: A thick, orange-red precipitate will rapidly form exactly as the pH crosses 7.5 downwards.

  • Purification: Filter the precipitate, wash with cold distilled water until the filtrate is neutral, and dry under vacuum at 60°C.

Protocol B: Controlled Reduction of 3-Nitro-1-hydroxyanthraquinone

Use this protocol for highly selective nitro reduction without permanent quinone degradation.

  • Dissolution: Suspend 3-nitro-1-hydroxyanthraquinone (10.0 g, 37.1 mmol) in 150 mL of 2M NaOH solution. Stir until a deep red, homogeneous solution forms.

  • Reduction: Slowly add sodium dithionite (

    
    , 19.4 g, 111 mmol, 3 equiv.) in small portions over 30 minutes at 40°C.
    
    • Self-Validation Checkpoint 1: The solution will turn dark brown/blood-red, indicating the successful reduction of the nitro group and the temporary formation of the leuco-amine.

  • Oxidation (Critical Step): Sparge the reaction mixture vigorously with compressed air for 45 minutes.

    • Self-Validation Checkpoint 2: The color MUST shift from dark brown to a bright orange/red opaque suspension. If the solution remains dark, continue air sparging until the color transition is complete.

  • Neutralization: Carefully adjust the pH to 6.5-7.0 using glacial acetic acid to drive complete precipitation.

  • Filtration: Filter the solid, wash thoroughly with warm water to remove inorganic sulfate salts, and dry in a vacuum oven at 60°C.

References

  • PubChem Compound Summary for CID 23325142, 3-Amino-1-hydroxyanthracene-9,10-dione. National Center for Biotechnology Information. URL:[Link]

  • Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. PMC / National Center for Biotechnology Information. URL:[Link]

  • Reductive Elimination of Alkoxy Group in Anthraquinone Derivatives (Pyruvate Kinase Inhibitors). SSRN. URL:[Link]

  • RED, REDDER, MADDER: Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum). Wageningen University & Research eDepot. URL:[Link]

Sources

troubleshooting low solubility of 3-Amino-1-hydroxyanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Solubility & Aggregation Issues

Document ID: TS-AQ-3A1H-001 Last Updated: October 2025 Department: Application Science & Chemical Biology Support

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 3-Amino-1-hydroxyanthracene-9,10-dione (also known as 3-Amino-1-hydroxyanthraquinone). If you are reading this, you are likely facing a common but frustrating hurdle: this molecule is a classic "brick dust" compound—highly crystalline, planar, and stubbornly insoluble in aqueous media.[1]

This guide moves beyond generic advice. We analyze the specific structural reasons for this insolubility and provide field-tested protocols to keep your compound in solution during biological assays.

Part 1: Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the molecular forces working against you.[1]

The Intramolecular "Lock"

Unlike simple phenols, the hydroxyl group at Position 1 is not freely available for hydrogen bonding with water. It forms a strong intramolecular hydrogen bond with the carbonyl oxygen at Position 9.

  • Consequence: This "locks" the polar region of the molecule, effectively masking its polarity and making the molecule more hydrophobic than its formula suggests.

- Stacking & Aggregation

The flat, fused tricyclic ring system drives strong intermolecular


-

stacking.
  • Consequence: In aqueous environments, the molecules prefer to stack on top of each other rather than interact with water molecules. This leads to the formation of micro-aggregates that may not be visible to the naked eye but will cause false negatives in binding assays or false positives in screening (due to non-specific adsorption).

Part 2: Solvent Selection & Preparation

Solubility Matrix
Solvent SystemSolubility RatingNotes
Water / PBS < 0.1 mg/mL (Poor)Do not use for stock solutions.
DMSO ~10–25 mg/mL (Good)Primary Stock Solvent. Hygroscopic; keep anhydrous.
DMF ~15–30 mg/mL (Good)Alternative to DMSO if biological toxicity is a concern.
Ethanol (100%) Low to ModerateRequires heating (warm bath). Prone to precipitation on cooling.
0.1 M HCl ModerateProtonates the 3-Amino group (

), drastically improving solubility.
Critical Protocol: The "Step-Down" Dilution

Issue: Direct addition of a high-concentration DMSO stock to water causes immediate precipitation (the "Crash-Out" effect). Solution: Use an intermediate dilution step.

  • Master Stock: Dissolve compound in 100% DMSO at 10 mM . Sonicate for 5 mins.

  • Intermediate Stock: Dilute Master Stock 1:10 into pure Ethanol or PEG-400 (Result: 1 mM).

  • Working Solution: Dilute Intermediate Stock into the aqueous buffer (vortexing immediately).

    • Target Final DMSO concentration: < 1% (to avoid cytotoxicity).

Part 3: Troubleshooting Scenarios (Q&A)

Q1: "My solution looks clear, but my assay results are erratic. Why?"

Diagnosis: You likely have colloidal aggregation . The compound has formed nano-aggregates that scatter light and sequester the drug, reducing its effective free concentration. The Fix:

  • Add a Surfactant: Incorporate 0.05% Tween-80 or 0.01% Pluronic F-68 into your assay buffer before adding the compound. This disrupts

    
    -
    
    
    
    stacking.
  • Verify with Absorbance: Measure the UV-Vis spectrum.[2] A broadening of the peak or a "levelling off" of the baseline indicates aggregation.

Q2: "I cannot get the solid to dissolve in DMSO even with vortexing."

Diagnosis: The crystal lattice energy is too high. The Fix:

  • Heat & Sonicate: Warm the DMSO to 40°C and sonicate in a water bath for 10 minutes.

  • Acidification: If the application permits, add 1 equivalent of HCl to the DMSO. This protonates the amine at Position 3, breaking the crystal lattice via charge repulsion.

Q3: "The color of the solution changes when I add it to my cell culture media."

Diagnosis: Anthraquinones are pH indicators.

  • Red/Orange: Neutral/Acidic pH (Protonated or Neutral form).

  • Blue/Violet: Basic pH (Deprotonation of the -OH group). Action: Check the pH of your media.[3] If it turns blue/violet, your media might be too basic, or the compound is interacting with serum albumin (BSA), which can induce spectral shifts.[1][4]

Part 4: Advanced Solubilization Workflow

For in vivo studies or high-concentration requirements, simple solvents are insufficient.[1] Use the Cyclodextrin Complexation method.[5][6]

Mechanism

The hydrophobic anthraquinone core inserts into the hydrophobic cavity of


-Cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.
Protocol: Cyclodextrin Inclusion
  • Prepare a 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    solution in water.
  • Add the compound powder directly to this solution.

  • Autoclave or stir at 50°C for 4 hours.

  • Filter through a 0.22

    
    m filter.
    
  • Result: A stable, aqueous solution suitable for injection.[1]

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing 3-Amino-1-hydroxyanthracene-9,10-dione based on your specific application.

SolubilityWorkflow Start Start: 3-Amino-1-hydroxy- anthracene-9,10-dione Solid Goal Define Application Start->Goal InVitro In Vitro Assay Goal->InVitro In Vitro / Cell Culture InVivo In Vivo Study Goal->InVivo In Vivo / High Conc. Chemistry Synthesis/Derivatization Goal->Chemistry Chemical Synthesis DMSO_Stock Prepare 10mM DMSO Stock (Sonicate 5 mins) InVitro->DMSO_Stock Cyclodextrin Use 20% HP-beta-CD (Heat/Autoclave) InVivo->Cyclodextrin Acidify Use Acidic Media (Protonate -NH2) Chemistry->Acidify StepDown Step-Down Dilution (Intermediate in EtOH/PEG) DMSO_Stock->StepDown Surfactant Add 0.05% Tween-80 to Assay Buffer StepDown->Surfactant Precipitation Precipitation Detected? Surfactant->Precipitation CheckpH Check pH Compatibility (Avoid basic pH) Cyclodextrin->CheckpH CheckpH->Precipitation Restart Re-evaluate Solvent System (Try DMF or NMP) Precipitation->Restart Yes Success Proceed to Experiment Precipitation->Success No

Caption: Decision tree for solubilization strategies based on experimental requirements (In Vitro vs. In Vivo).

References

  • PubChem. (2025).[7] 3-Amino-1-hydroxyanthracene-9,10-dione | C14H9NO3.[7] National Library of Medicine. [Link]

  • Kim, S., et al. (2021).[1] Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics of Dimethylsulfoxide. MDPI. [Link]

  • Miletic, T., et al. (2021).[1] Adjusting the Structure of

    
    -Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. National Institutes of Health (PMC).
    [Link]
    
  • NIST Chemistry WebBook. (2025). 9,10-Anthracenedione, 1,4-diamino- (Structural Analog Data). National Institute of Standards and Technology. [Link]

Sources

overcoming steric hindrance in 3-Amino-1-hydroxyanthracene-9,10-dione derivatives

[1]

Module 4: Solubility & Characterization (The "Hidden" Hurdle)

Issue: NMR signals are broad or missing; product crashes out of solution. Cause: Anthraquinones are flat, pi-stacking systems. They aggregate in solution, effectively hiding protons from NMR detection and preventing reagents from reaching the active site.

The Fix:

  • NMR: Run spectra in DMSO-d6 at

    
     (
    
    
    )
    . Heat breaks the pi-stacking aggregates.
  • Reaction Solvent: Avoid Ethanol. Use DMF , DMAc , or NMP . These polar aprotic solvents disrupt aggregation better than protic solvents.

References

  • Baqi, Y., & Müller, C. E. (2010).[1] Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953.[1]

  • Gouda, M. A., et al. (2013). Synthesis and antitumor activity of some new anthraquinone derivatives. Medicinal Chemistry Research, 22, 2776–2787.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Mehta, B., & Bhardwaj, S. (2009).[2] Microwave Induced Synthesis of Anthraquinone Derivatives: A Solvent Free Path. Rasayan Journal of Chemistry, 2(3), 659-661.

Technical Support Center: Photostability of 3-Amino-1-hydroxyanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #AQ-910-PHOTO-01 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Photodegradation of 3-Amino-1-hydroxyanthracene-9,10-dione

Executive Summary

You are encountering stability issues with 3-Amino-1-hydroxyanthracene-9,10-dione (also known as 3-Amino-1-hydroxyanthraquinone). This is not a simple "light-sensitive" label issue; it is a structural inevitability.

The proximity of the hydroxyl group (C1) and the amino group (C3) to the quinone carbonyls (C9/C10) creates a perfect storm for Excited-State Intramolecular Proton Transfer (ESIPT) . Upon absorbing blue/visible light (400–500 nm), this molecule does not just heat up; it tautomerizes and generates Reactive Oxygen Species (ROS), leading to self-oxidation.

This guide moves beyond "store in the dark" and provides the mechanistic controls required for reproducible data.

Module 1: The Mechanism (Why is this happening?)

Q: Why does my sample degrade even in amber glassware?

A: Amber glass blocks UV (<380 nm) but transmits visible light up to ~600 nm. Your molecule is a chromophore that absorbs strongly in the visible blue region.

When 3-Amino-1-hydroxyanthraquinone absorbs a photon, it enters an excited singlet state (


). Because of the intramolecular hydrogen bond between the C1-OH and the C9-Carbonyl, the proton can transfer during the excited state (ESIPT). This creates a transient keto-tautomer.

From here, two destructive pathways open:

  • Type I/II Photosensitization: The excited triplet state transfers energy to dissolved oxygen, creating Singlet Oxygen (

    
    ) or Superoxide radicals. These radicals attack the amine group, leading to hydroxylation or dealkylation byproducts.
    
  • Photoreduction: In hydrogen-donating solvents (like Methanol or Ethanol), the excited quinone abstracts a hydrogen atom from the solvent, becoming a semiquinone radical, which rapidly degrades.

Visualizing the Degradation Pathway

Photodegradation Ground Ground State (Stable) Excited Excited Singlet (S1) (High Energy) Ground->Excited  hv (Blue Light)   Excited->Ground  Fluorescence   ESIPT ESIPT Tautomer (Proton Transfer) Excited->ESIPT  Fast   Triplet Triplet State (T1) (Long Lived) ESIPT->Triplet  ISC   ROS ROS Generation (Singlet Oxygen) Triplet->ROS  + O2   Product Degradation Byproducts ROS->Product  Oxidation  

Figure 1: The photochemical cascade triggered by visible light absorption, leading to ROS-mediated degradation.

Module 2: Solvent Strategy & Preparation

Q: Which solvent should I use to maximize stability?

A: Your choice of solvent dictates the degradation rate. Avoid protic solvents (Alcohols) for long-term storage if possible. They act as hydrogen donors for photoreduction.

Recommendation: Use DMSO or Acetonitrile (ACN) for stock solutions. If you must use alcohols (e.g., for biological compatibility), you must degas the solution to remove oxygen.

Solvent Compatibility Matrix
Solvent ClassExamplesRisk LevelMechanism of RiskRecommended Action
Aprotic Polar DMSO, DMFLow High stability; poor H-donor.Preferred for Stock (10-50 mM). Store at -20°C.
Nitriles AcetonitrileLow-Medium Stable, but transparent to UV/Vis.Good for LC-MS. Protect from light strictly.[1]
Alcohols Methanol, EthanolHigh Photoreduction: Solvent donates H-atom to excited quinone.Avoid for storage. Use only for immediate dilution.
Chlorinated Chloroform, DCMHigh Radical generation (HCl formation).Avoid. Can induce acid-catalyzed hydrolysis.
Aqueous PBS, WaterMedium Low solubility; aggregation precipitates.Use only as final dilution (<1% DMSO).
Module 3: Experimental Workflow Protocols

Q: How do I handle this sample on the benchtop without degradation?

A: You must create a "Red Light" environment. The absorption maximum of amino-anthraquinones typically falls between 450–500 nm (Blue/Green). Standard laboratory lighting (fluorescent/LED) emits high-energy blue spikes that overlap perfectly with this absorption band.

Protocol: The "Safe-Handling" Workflow
  • Lighting:

    • Ideal: Work in a room equipped with Red LED lamps (>600 nm).

    • Alternative: Wrap all clear glassware in aluminum foil before adding the solid.

    • Strict Prohibition: Do not use "Amber" plastic tubes for critical quantitative work; they are often insufficient for intense lab lighting.

  • Degassing (Critical Step):

    • Since ROS generation requires dissolved oxygen, sparge your solvents (DMSO/ACN) with Argon or Nitrogen for 15 minutes before dissolving the compound. This breaks the "Type II" photosensitization chain.

  • LC-MS / HPLC Autosamplers:

    • Most autosamplers have internal LED lights to detect vial presence. These can degrade your sample while it waits in the queue.

    • Fix: Use Certified Amber Glass Vials or, preferably, Black Coated Vials . Turn off the autosampler internal light if the software permits.

Workflow Logic Diagram

Workflow cluster_precaution Critical Control Points Start Start: Solid Sample Weigh Weighing (Dim Light / Red Light) Start->Weigh Dissolve Dissolution (Degassed DMSO/ACN) Weigh->Dissolve Aliquot Aliquot into Light-Proof Vials Dissolve->Aliquot Store Storage (-20°C or -80°C) Aliquot->Store Use Experimental Use (Keep on Ice + Foil) Store->Use

Figure 2: Step-by-step handling protocol to minimize photon exposure and oxygen interaction.

Module 4: Troubleshooting & Diagnostics

Q: I see a new peak in my HPLC. Is it degradation or an impurity?

A: Anthraquinone degradation products (often hydroxylated species or dimers) usually elute earlier than the parent compound on Reverse Phase (C18) columns due to increased polarity. Perform this self-validating diagnostic test:

The "Dark vs. Light" Stress Test:

  • Prepare: Make two identical 10 µM solutions in your working solvent.

  • Control: Wrap Vial A in double-layer aluminum foil.

  • Stress: Leave Vial B exposed to ambient lab light for 2 hours.

  • Analyze: Inject Vial A followed by Vial B.

    • Result: If Vial B shows a decrease in the parent peak and appearance of new peaks (often +16 Da for hydroxylation), your handling protocol is insufficient.

Q: My fluorescence signal is dropping over time. A: This is likely Photobleaching . Anthraquinones are fluorescent. If you are measuring fluorescence, the excitation light itself causes degradation.

  • Fix: Use a shutter system to expose the sample only during data acquisition. Add an antioxidant like Ascorbic Acid (10-100 µM) if it does not interfere with your specific assay.

References
  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[2] (1996).

  • NIST Chemistry WebBook. Anthraquinone Derivatives and Spectral Data.

  • Gollmer, A. et al.Natural anthraquinones as photosensitizers: Photophysical properties and photodynamic efficacy.Photochemical & Photobiological Sciences, 2017.
  • Kharitonov, S. et al.Photochemical stability of aminoanthraquinones in solution.Journal of Photochemistry and Photobiology A: Chemistry. (Details the solvent-dependent photoreduction mechanisms).

Sources

Technical Support Center: Isolation of 3-Amino-1-hydroxyanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: separation of 3-Amino-1-hydroxyanthracene-9,10-dione from starting materials

Module 1: Chemical Profile & Solubility Logic[2][3]

Before attempting separation, it is critical to understand the physicochemical differences between your target molecule (3-Amino-1-hydroxyanthraquinone ) and its likely starting material (typically 3-Nitro-1-hydroxyanthraquinone or a 1,3-Dihydroxy precursor).[1][2][3]

The separation logic relies on the basicity of the


-amino group  versus the neutrality of the nitro group , and the polarity shift  induced by reduction.[1]
FeatureTarget: 3-Amino-1-hydroxyanthraquinone Starting Material: 3-Nitro-1-hydroxyanthraquinone Implication for Separation
Polarity High .[1][2][3] The amine (-NHngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

) is a hydrogen bond donor/acceptor.[1][2]
Medium/Low . The nitro (-NOngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

) group is polar but less so than the amine in this scaffold.
The Amino product will have a significantly lower Rngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

on silica gel than the Nitro precursor.[1]
Basicity Weak Base .[1] The 3-position (

) amine is not H-bonded to the carbonyl, making it accessible for protonation by strong acids.[2]
Neutral . Nitro groups are non-basic.[1]Acid-Base Extraction is the most scalable separation method.[1][2][3] The amine can form water-soluble salts; the nitro cannot.[1][3]
Acidity Weak Acid .[1] The 1-OH forms a strong intramolecular H-bond with the C9 carbonyl (peri-position), reducing its acidity.[2][3]Weak Acid . Similar 1-OH H-bonding.Base extraction (NaOH) is often ineffective for separation as both species behave similarly (phenolic) or form insoluble salts.[3]
Solubility Soluble in DMF, DMSO, dilute HCl.[3] Poor in Hexane.Soluble in Toluene, DCM, Acetic Acid.[3] Insoluble in dilute HCl.[3]Use dilute mineral acid to selectively dissolve the product.[1]

Module 2: Troubleshooting Synthesis & Workup

Q1: My reaction mixture is a dark sludge. How do I determine if the reduction is complete?

A: Visual inspection is unreliable due to the intense coloration of anthraquinones.[1] You must use Thin Layer Chromatography (TLC) .[1]

  • Stationary Phase: Silica Gel 60 F

    
    .[1]
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (95:5).[1][3]

  • Visualization:

    • Starting Material (Nitro): High Rngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       (~0.7–0.8), usually pale yellow/orange.
      
    • Product (Amino): Lower Rngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       (~0.3–0.4), deep red/purple fluorescence under UV.
      
    • Side Products: Very low R

      
       spots (often hydroxylamines or dimers) near the baseline.[1]
      
  • Action: If the High R

    
     spot persists, the reduction is incomplete. Add more reducing agent (e.g., Na
    
    
    
    S or H
    
    
    /Pd) and heat longer. Do not proceed to workup until the nitro spot disappears.
Q2: I tried extracting with NaOH, but everything precipitated. Why?

A: This is a common error.[1][2] While phenols usually dissolve in NaOH, 1-hydroxyanthraquinones form sodium salts that are often insoluble in excess aqueous base due to the "common ion effect" and the hydrophobic nature of the anthraquinone core [1].[1] Furthermore, the strong intramolecular hydrogen bond between the 1-OH and the C9-carbonyl resists deprotonation.[2][3]

  • Correction: Switch to Acid Extraction (Method A below). Exploiting the amine's basicity is far more selective than exploiting the hydroxyl's acidity.

Module 3: Separation Protocols

Method A: Acid-Base "Salt" Extraction (Scalable & Recommended)

Best for: Removing unreacted nitro starting material and non-basic impurities from >1g crude mixtures.[1]

Principle: The 3-amino group is basic enough to form a soluble hydrochloride salt, whereas the 3-nitro group remains neutral and insoluble.[1][2][3]

  • Dissolution: Suspend the crude dry solid in 10% HCl (aq) . Use approximately 20 mL of acid per gram of crude.

  • Digestion: Heat the suspension to 50–60°C with vigorous stirring for 30 minutes. The amino product will convert to its hydrochloride salt and dissolve (solution turns deep red). The nitro impurity will remain as a suspended solid.

  • Filtration: Filter the hot mixture through a sintered glass funnel or Celite pad.

    • Solid Cake: Contains unreacted Nitro starting material and inorganic salts (discard or recycle).[1]

    • Filtrate: Contains the 3-Amino product as a soluble salt.[1][2][3]

  • Precipitation: Cool the filtrate to room temperature. Slowly add 20% NaOH or NH

    
    OH  dropwise until pH ~8–9. The free amine will precipitate as a flocculent red/violet solid.
    
  • Collection: Filter the precipitate, wash copiously with water (to remove NaCl/NH

    
    Cl), and dry.
    
Method B: Flash Column Chromatography (High Purity)

Best for: Final polishing or small-scale (<500mg) purification.[1][2][3]

  • Column Prep: Pack a silica gel column (slurry pack in DCM).

  • Loading: Dissolve the crude in a minimum amount of DCM/THF. If solubility is poor, adsorb onto silica: dissolve in DMF, add silica, rotovap to dryness, and dry-load the powder.

  • Elution Gradient:

    • Step 1 (Impurity Removal): Elute with 100% DCM (or Hexane:DCM 1:1).[1][3] This flushes out the non-polar Nitro starting material (High R

      
      ).[1]
      
    • Step 2 (Product Elution): Switch to DCM : Methanol (98:2 to 95:5) .[1][2] The Amino product will elute as a distinct red band.[1]

  • Monitoring: Collect fractions and check via TLC.

Decision Logic Diagram

SeparationLogic Start Crude Reaction Mixture (Amino + Nitro + Salts) SolubilityCheck Suspend in 10% HCl (aq) Heat to 50°C Start->SolubilityCheck Standard Protocol Chromatography Alternative: Flash Chromatography (If acid sensitive or small scale) Start->Chromatography High Purity / <500mg Filter Filter Hot SolubilityCheck->Filter SolidResidue Solid Residue: Nitro Starting Material (Non-Basic) Filter->SolidResidue Insoluble Filtrate Filtrate (Red Solution): Amino-Anthraquinone HCl Salt Filter->Filtrate Soluble Basify Neutralize with NaOH/NH4OH to pH 8-9 Filtrate->Basify Precipitate Precipitate Forms: Purified 3-Amino-1-hydroxyanthraquinone Basify->Precipitate

Caption: Workflow for the selective isolation of 3-Amino-1-hydroxyanthraquinone based on basicity differences.

Module 4: FAQs

Q: The product precipitates as a "gum" when I basify the acid solution. How do I fix this?

A: This occurs if the neutralization is too rapid or the concentration is too high.[1]

  • Fix: Re-dissolve the gum in a small amount of Acetone or Methanol. Slowly add water with stirring to induce crystallization.[3] Alternatively, heat the aqueous suspension; the gum often hardens into a filterable solid upon cooling slowly (annealing).

Q: Can I use recrystallization instead of chromatography?

A: Yes, but it is less effective for removing isomeric impurities.[1]

  • Solvent: Glacial Acetic Acid or Nitrobenzene are classical solvents for anthraquinones [2].[1][2]

  • Protocol: Dissolve the solid in boiling acetic acid. Allow to cool slowly. The amino compound typically crystallizes as needles. Note: Yield will be lower than acid extraction.[1][2]

Q: My product has a dull brown color instead of bright red. Is it impure?

A: Likely yes.[1][2] Brown coloration often indicates oxidation byproducts (azoxy compounds) or trapped inorganic sulfides (if Nangcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


S was used).
  • Fix: Perform a "clarifying filtration."[1][2] Dissolve the product in hot DMF or dilute HCl, add activated charcoal , stir for 10 minutes, and filter hot. Then re-precipitate.

References
  • Houben-Weyl Methods of Organic Chemistry.[1][2][3] Anthraquinones. Vol 7/3c. Thieme Chemistry. Link[3]

  • Gouda, M. A., et al. (2010).[3][4] Chemistry of 2-Aminoanthraquinones. Turkish Journal of Chemistry, 34, 651-684.[3] (Note: Covers general beta-amino anthraquinone solubility and reactivity).[1][2][3] Link

  • PubChem. 3-Amino-1-hydroxyanthracene-9,10-dione Compound Summary. National Library of Medicine.[3] Link[3]

  • Bien, H. S., Stawitz, J., & Wunderlich, K. (2000).[3][4] Anthraquinone Dyes and Intermediates. Ullmann's Encyclopedia of Industrial Chemistry.[3][4] Link[3]

Sources

Technical Support Center: 3-Amino-1-hydroxyanthracene-9,10-dione Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Amino-1-hydroxyanthracene-9,10-dione. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve fluorescence quenching issues encountered during their experiments. This guide provides in-depth technical explanations, actionable troubleshooting steps, and validated protocols to ensure the integrity and accuracy of your fluorescence-based assays.

Understanding Fluorescence Quenching

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a sample.[1] This phenomenon can arise from a variety of molecular interactions, including excited-state reactions, energy transfer, the formation of ground-state complexes, and collisional encounters.[1] For researchers utilizing 3-Amino-1-hydroxyanthracene-9,10-dione, understanding the underlying cause of quenching is critical for accurate data interpretation and assay optimization.

Quenching mechanisms are broadly categorized as either dynamic or static .

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in the solution.[2][3] This interaction provides a non-radiative pathway for the fluorophore to return to its ground state, thus decreasing fluorescence.[3] Key characteristics include a decrease in fluorescence lifetime and an increase in quenching efficiency with higher temperatures, which enhances diffusion rates.[3][4]

  • Static Quenching: This mechanism involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[4][5] Since this complex is formed before excitation, it effectively reduces the concentration of the active fluorophore.[3] Unlike dynamic quenching, static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophore, and the quenching effect typically decreases with increasing temperature as the complex may become less stable.[4]

Distinguishing between these two primary mechanisms is a crucial first step in troubleshooting, as the corrective actions will differ significantly.[2]

Quenching Decision Workflow

G A Fluorescence Signal Loss Observed B Perform Temperature Dependence Study A->B C Perform Fluorescence Lifetime Measurement A->C D Quenching increases with temperature? B->D E Lifetime decreases with quencher concentration? C->E F Dynamic Quenching Likely D->F Yes G Static Quenching Likely D->G No E->F Yes E->G No H Investigate Potential Quenchers (e.g., O2, buffer components) F->H I Investigate Complex Formation (e.g., aggregation, binding to target) G->I J Implement Mitigation Strategies (e.g., deoxygenation, buffer change) H->J K Implement Mitigation Strategies (e.g., change concentration, modify solvent) I->K

Caption: A workflow to diagnose the primary quenching mechanism.

Troubleshooting Guides: Question & Answer Format

Issue 1: My fluorescence signal is significantly lower than expected in my aqueous buffer.

Possible Causes & Troubleshooting Steps:

  • Cause A: Dissolved Oxygen (Dynamic Quenching)

    • Why it happens: Molecular oxygen is a well-known and efficient collisional quencher of fluorescence for many aromatic hydrocarbons.[1][6] Its presence in aqueous solutions can lead to a significant decrease in signal intensity through a dynamic quenching mechanism.[6][7] The efficiency of quenching is often diffusion-controlled, meaning nearly every collision between an excited fluorophore and an oxygen molecule is effective.[6]

    • Troubleshooting Protocol: Deoxygenation of Solutions

      • Preparation: Prepare your buffer solution containing 3-Amino-1-hydroxyanthracene-9,10-dione.

      • Inert Gas Sparging: Gently bubble an inert gas, such as nitrogen or argon, through the solution for 15-30 minutes. This displaces the dissolved oxygen.

      • Measurement: Immediately measure the fluorescence intensity in a sealed cuvette to prevent re-oxygenation.

      • Comparison: Compare the fluorescence intensity of the deoxygenated sample to an air-saturated sample. A significant increase in fluorescence after deoxygenation confirms oxygen quenching.[6]

  • Cause B: pH Effects on Molecular Structure and Charge

    • Why it happens: The fluorescence properties of a molecule can be highly dependent on the pH of the solution.[8] Changes in pH can alter the ionization state of the fluorophore, affecting its electronic structure and, consequently, its absorption and emission characteristics, including quantum yield and lifetime.[8][9] For molecules with amino and hydroxyl groups like 3-Amino-1-hydroxyanthracene-9,10-dione, protonation or deprotonation can significantly impact fluorescence.

    • Troubleshooting Protocol: pH Optimization Study

      • Buffer Series: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).

      • Sample Preparation: Add a constant concentration of 3-Amino-1-hydroxyanthracene-9,10-dione to each buffer.

      • Fluorescence Measurement: Measure the fluorescence intensity and record the emission spectrum for each pH point.

      • Analysis: Plot fluorescence intensity versus pH to determine the optimal pH range for your assay. A significant change in fluorescence with pH indicates that the protonation state is a critical factor.[9]

  • Cause C: Interaction with Buffer Components (Static or Dynamic Quenching)

    • Why it happens: Certain ions or molecules within your buffer system can act as quenchers. For example, halide ions (like Cl⁻) are known to quench the fluorescence of some compounds.[5] Other components might form non-fluorescent ground-state complexes (static quenching).[3]

    • Troubleshooting Protocol: Buffer Component Screen

      • Simplify Buffer: Start with your fluorophore in a simple solvent like ultrapure water or a minimal buffer (e.g., HEPES).

      • Component Addition: Systematically add individual components of your complex buffer (e.g., salts, chelating agents, reducing agents) to the fluorophore solution.

      • Measure Fluorescence: Measure the fluorescence after each addition. A significant drop in intensity upon the addition of a specific component identifies it as a potential quencher.

      • Alternative Selection: If a quenching component is identified, search for a non-quenching alternative for your experimental system.

Issue 2: The fluorescence signal decreases over time during measurement.

Possible Causes & Troubleshooting Steps:

  • Cause A: Photobleaching

    • Why it happens: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[10][11] The high-intensity light used for excitation can generate reactive oxygen species (ROS) that permanently damage the fluorescent molecule, rendering it non-emissive.[11][12] This is observed as a gradual fading of the signal during continuous or repeated measurements.[10]

    • Troubleshooting Protocol: Minimizing Photobleaching

      • Reduce Excitation Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters.[11][12]

      • Minimize Exposure Time: Limit the duration the sample is exposed to the excitation light.[10][12] For microscopy, focus on the sample using transmitted light before switching to fluorescence for image capture.[10]

      • Use Antifade Reagents: For fixed samples or in certain solution-based assays, incorporate a commercial antifade reagent into the mounting medium or buffer.[12][13] These reagents work by scavenging free radicals and reactive oxygen species.[14]

      • Deoxygenate the Sample: As oxygen is often involved in photodynamic bleaching, deoxygenating your sample can reduce the rate of photobleaching.[11]

Issue 3: My fluorescence signal is non-linear at high concentrations.

Possible Causes & Troubleshooting Steps:

  • Cause A: Inner Filter Effect (IFE)

    • Why it happens: The inner filter effect is an artifact that causes a non-linear relationship between fluorescence intensity and concentration. It is not a true quenching process but a measurement artifact.[15][16] It arises from two main sources:

      • Primary IFE: The absorption of excitation light by the sample itself. At high concentrations, molecules at the front of the cuvette absorb so much light that molecules deeper in the solution are not efficiently excited.[15]

      • Secondary IFE: The re-absorption of emitted fluorescence by other fluorophore molecules in the solution. This is significant if there is an overlap between the absorption and emission spectra.[17][18]

    • Troubleshooting Protocol: Mitigating the Inner Filter Effect

      • Dilute the Sample: The most straightforward way to avoid IFE is to work with more dilute solutions.[17] A general rule of thumb is to keep the absorbance at the excitation wavelength below 0.1.[17]

      • Use a Microplate Reader or Shorter Pathlength Cuvette: Reducing the pathlength of the excitation light through the sample can minimize IFE.

      • Correction Factor: If high concentrations are unavoidable, you can apply a mathematical correction factor based on the absorbance of the solution at the excitation and emission wavelengths.[18]

  • Cause B: Aggregation-Caused Quenching (ACQ)

    • Why it happens: Many planar aromatic dyes, including anthracene derivatives, tend to aggregate at high concentrations in solution, particularly in aqueous environments due to hydrophobic effects.[5][19] This π-π stacking can create non-fluorescent or weakly fluorescent ground-state dimers and higher-order aggregates, leading to static quenching.[20][21]

    • Troubleshooting Protocol: Investigating and Reducing Aggregation

      • Concentration Titration: Perform a careful concentration-dependent study. A plot of fluorescence intensity versus concentration that plateaus or decreases at higher concentrations is indicative of ACQ.[22]

      • Solvent Modification: The photophysical properties of aminoanthraquinones can be highly sensitive to solvent polarity.[23] Adding a small amount of a miscible organic solvent (e.g., DMSO, ethanol) can disrupt hydrophobic interactions and reduce aggregation. Experiment with different solvent mixtures to find a balance that maintains solubility without compromising your assay.

      • Absorption Spectra Analysis: Measure the absorption spectra at different concentrations. Changes in the shape of the spectrum, such as the appearance of new bands or shifts in peak maxima, can indicate the formation of aggregates.

Quantitative Data Summary Table
ParameterRecommended Range/ValueRationale
Absorbance at λex < 0.1To minimize the inner filter effect.[17]
pH Empirically DeterminedFluorescence of hydroxy- and amino-substituted aromatics is often pH-sensitive.[9]
Dissolved Oxygen Minimized (via sparging)Oxygen is a potent dynamic quencher of many fluorophores.[1][6]
Excitation Intensity Lowest possible for good S/NTo reduce the rate of photobleaching.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best way to distinguish between static and dynamic quenching?

The most definitive method is to combine steady-state fluorescence intensity measurements with time-resolved fluorescence lifetime measurements.[3][4]

  • In dynamic quenching , both the fluorescence intensity and the fluorescence lifetime will decrease as the quencher concentration increases.

  • In static quenching , the fluorescence intensity will decrease, but the fluorescence lifetime of the remaining free fluorophores will remain unchanged.[4] An alternative method involves temperature studies. Increasing the temperature will typically increase the rate of dynamic quenching (due to faster diffusion) but decrease the efficiency of static quenching (by destabilizing the ground-state complex).[3][4]

Q2: Can the choice of solvent affect fluorescence quenching?

Absolutely. Solvent polarity can significantly alter the photophysical properties of 3-Amino-1-hydroxyanthracene-9,10-dione.[23] Solvents can influence the formation of intramolecular charge transfer (ICT) states, which affects quantum yield. Furthermore, the solubility of potential quenchers (like oxygen) and the stability of fluorophore-quencher complexes can vary greatly between solvents.[6] For instance, quenching by electron transfer is highly dependent on solvent polarity.[24]

Q3: How can I prevent photobleaching during a long-term imaging experiment?

To minimize photobleaching:

  • Use an antifade mounting medium for fixed samples.[25]

  • For live-cell imaging, consider specialized reagents that reduce oxidative stress and scavenge reactive oxygen species.[14]

  • Optimize your imaging protocol to use the lowest possible excitation light intensity and the shortest exposure times.[12]

  • Acquire images less frequently if your experimental design allows.

Q4: My sample has some inherent background fluorescence. How can I correct for this?

This is known as autofluorescence. To correct for it:

  • Always run a control sample that contains everything except your fluorescent probe (3-Amino-1-hydroxyanthracene-9,10-dione).[25]

  • Measure the fluorescence of this control sample using the same instrument settings.

  • Subtract the background fluorescence value from your experimental samples.

  • If possible, choose excitation and emission wavelengths that minimize the excitation of endogenous fluorophores in your sample.[25]

Experimental Workflow: Diagnosing Quenching in a Plate Reader Assay

G cluster_prep Sample Preparation cluster_measure Initial Measurement & Check cluster_troubleshoot Troubleshooting Path cluster_result Resolution A Prepare Fluorophore Stock (in DMSO) B Prepare Serial Dilution in Assay Buffer A->B D Measure Absorbance Spectrum (Check for A_ex < 0.1) B->D E Measure Fluorescence (Intensity vs. Concentration) B->E C Include 'Buffer Only' Control F Is the plot linear? E->F K Low Signal Detected E->K If signal is weak G Non-Linearity Detected F->G No N Optimized Assay Conditions F->N Yes H Dilute Samples Re-measure G->H Suspect IFE/ACQ I Test Deoxygenated Buffer G->I J Perform pH Screen G->J H->N I->N J->N L Check Instrument Settings (Gain, Wavelengths) K->L M Check for Photobleaching (Time-course measurement) K->M L->N M->N

Caption: A step-by-step guide for troubleshooting fluorescence assays.

References

  • HORIBA. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? Retrieved from [Link]

  • Edinburgh Instruments. (2021, July 13). What is the Inner Filter Effect? Retrieved from [Link]

  • ResearchGate. (2023, October 24). Why is important difference between dynamic and static quenching? Retrieved from [Link]

  • Brandt, M. (2010). Dynamic Quenching. Retrieved from [Link]

  • Lakowicz, J. R., & Weber, G. (1973). Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules. Biochemistry, 12(21), 4161–4170. Retrieved from [Link]

  • BioTek Instruments. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

  • ResearchGate. (2014, October 27). What is the inner filter effect in fluorescence spectroscopy quenching? Retrieved from [Link]

  • HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. Retrieved from [Link]

  • Kubista, M., Sjoback, R., Eriksson, S., & Albinsson, B. (1994). Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. Photochemistry and Photobiology, 60(2), 110-115. Retrieved from [Link]

  • Endress+Hauser. (2025, December 9). Principles of quenched fluorescence (QF). Retrieved from [Link]

  • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Yokogawa. (n.d.). Optical Dissolved Oxygen Sensors & Principles of Operation | Knowledge Center. Retrieved from [Link]

  • Evident Scientific. (n.d.). Photobleaching. Retrieved from [Link]

  • Taylor & Francis Online. (2023, December 18). Dissolved oxygen sensor based upon quenching of single optical path fluorescence intensity. Retrieved from [Link]

  • Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved from [Link]

  • Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching. Retrieved from [Link]

  • SPIE Digital Library. (1995, June 1). Dissolved-oxygen quenching of in-situ fluorescence measurements. Retrieved from [Link]

  • Pal, H., et al. (2004). Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. Photochemical & Photobiological Sciences, 3(6), 555-562. Retrieved from [Link]

  • ResearchGate. (2017, March). Simple Aggregation–induced Delayed Fluorescence Materials Based on Anthraquinone Derivatives for Highly Efficient Solution–processed Red OLEDs. Retrieved from [Link]

  • Pal, H., et al. (2008). Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye. The Journal of Physical Chemistry A, 112(4), 578-586. Retrieved from [Link]

  • ResearchGate. (2018, February). Solvent‐Dependent Excited‐State Dynamics of 1‐Aminoanthraquinone Revealed by Transient Absorption Spectroscopy. Retrieved from [Link]

  • EurekAlert!. (2016, September 1). From aggregation-caused quenching luminogens to solid fluorescent materials. Retrieved from [Link]

  • ResearchGate. (2016, January). Electronic Spectroscopy of Amino and Hydroxy Anthraquinones: Absorption Spectra, Theoretical Interpretation and Solvent Effect on Absorption Spectra. Retrieved from [Link]

  • Pal, H., et al. (1996). Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons. Journal of the Chemical Society, Faraday Transactions, 92(10), 1733-1739. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 3). Suppressing aggregation induced quenching in anthracene based conjugated polymers. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Aggregation-induced phosphorescence of an anthraquinone based emitter. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Retrieved from [Link]

  • Journal of Ovonic Research. (2011, August 30). Fluorescence quenching of anthracene by nitroaromatic compounds. Retrieved from [Link]

  • University of Basel. (2016). Fluorescence Quenching. Retrieved from [Link]

  • Wiley Online Library. (2010, March 8). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23325142, 3-Amino-1-hydroxyanthracene-9,10-dione. Retrieved from [Link]

  • PLOS. (2016, July 21). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. Retrieved from [Link]

  • NWCommons. (2014). Amino Acid Quenching. Retrieved from [Link]

  • Quora. (2018, March 24). What is the effect of the pH on the fluorescence? Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 8). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. Retrieved from [Link]

  • MDPI. (2023, May 4). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

  • Calvin College. (2018). The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Retrieved from [Link]

  • Liberty University. (2021, April 29). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, March 6). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Retrieved from [Link]

Sources

scale-up challenges for 3-Amino-1-hydroxyanthracene-9,10-dione production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Challenges for 3-Amino-1-hydroxyanthracene-9,10-dione Production

Welcome to the technical support and troubleshooting center for the scalable production of 3-Amino-1-hydroxyanthracene-9,10-dione (CID 23325142)[1]. This molecule is a critical privileged scaffold used in the development of advanced dyes, kinase inhibitors, and anticancer therapeutics[2][3].

Transitioning the synthesis of functionalized anthraquinones from milligram-scale medicinal chemistry routes to multi-kilogram commercial production introduces severe thermodynamic, kinetic, and purification bottlenecks[4]. This guide provides field-proven, self-validating protocols to resolve these specific scale-up challenges.

Part 1: Troubleshooting FAQs & Reaction Engineering

Q1: During the amination/reduction sequence, our batch reactors are experiencing thermal runaways and generating high levels of imine byproducts. How can we mitigate this at the pilot scale? The Causality: The conversion of nitroanthraquinone intermediates to aminoanthraquinones (via reduction or high-temperature ammonolysis) is highly exothermic. In traditional batch reactors, poor heat mass transfer leads to localized "hot spots." This excess thermal energy drives secondary side reactions, specifically the intermolecular condensation of the product to form 1-aminoanthraquinone imines and over-reduction to tetrahydroanthraquinones[5][6]. The Solution: Transition the reaction to a continuous-flow microreactor system. Flow chemistry provides an exceptionally high surface-area-to-volume ratio, ensuring near-isothermal conditions. By strictly controlling the residence time (e.g., 1.0–9.0 minutes) and maintaining a moderate molar excess of the amine/reducing agent, you suppress imine formation and maintain intrinsic safety without sacrificing throughput[5].

Q2: We are recovering high levels of unreacted starting material and positional isomers in the crude product. Standard recrystallization is failing. What is the scalable solution? The Causality: Anthraquinones possess a rigid, planar tricyclic aromatic system[7]. This structure drives strong intermolecular


 stacking and high lattice energies, making the crude product highly insoluble in standard organic solvents (like ethanol or dichloromethane). Consequently, traditional recrystallization traps structurally similar isomers within the crystal lattice.
The Solution:  Implement a selective chemical purification step prior to crystallization. Treating the crude mixture with aqueous sodium sulfite selectively reacts with specific isomers to form water-soluble sulfonate derivatives. The target 3-amino-1-hydroxyanthracene-9,10-dione remains largely insoluble under these conditions, allowing for the removal of isomeric impurities via simple hot filtration[8].

Q3: For final polishing, which solvent systems provide the best yield and purity for 3-Amino-1-hydroxyanthracene-9,10-dione? The Causality: To achieve >99% purity, the solvent must completely disrupt the


 stacking at elevated temperatures but offer poor solubility at room temperature.
The Solution:  A proven scalable method utilizes a binary mixture of Dimethyl Sulfoxide (DMSO) and Acetone[9]. DMSO provides the necessary solvation power at 60–70°C. The addition of acetone (typically 20% by volume) acts as an anti-solvent. This binary system allows chemists to precisely tune the supersaturation point during the cooling ramp, forcing the target molecule to crystallize slowly while amorphous impurities remain dissolved in the mother liquor[9].

Part 2: Quantitative Data & Process Comparison

The following table summarizes the quantitative differences between traditional batch processing and optimized scale-up methodologies for anthraquinone derivatives.

Process ParameterTraditional Batch MethodOptimized Scale-Up MethodPrimary Advantage
Amination Reactor Type Stirred-Tank BatchContinuous-Flow MicroreactorEliminates thermal runaway; reduces imine byproducts from >15% to <2%[5].
Residence / Reaction Time 6 - 12 Hours1.0 - 9.0 MinutesDrastically increases space-time yield and throughput[5].
Primary Purification Silica Column ChromatographyAqueous Sodium Sulfite WashEliminates the need for massive solvent volumes; highly scalable[8].
Crystallization Solvent Boiling Ethanol / DMFDMSO / Acetone (80:20 v/v)Tunes supersaturation; achieves >99% purity with >85% recovery[9].

Part 3: Step-by-Step Experimental Protocols

Protocol A: Continuous-Flow Amination of Anthraquinone Precursors

This protocol is designed to be self-validating: the absence of pressure spikes in the flow system validates that the exotherm is being successfully dissipated.

  • Precursor Preparation: Dissolve the nitro-hydroxyanthraquinone precursor in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone) to achieve a 0.15 M stock solution.

  • Reagent Priming: Prepare a secondary feed of aqueous ammonia (or selected amine). Ensure the molar ratio of ammonia to precursor is strictly maintained between 3.0 and 5.0 to balance reaction kinetics and prevent imine formation[5].

  • Flow Initiation: Pump both solutions into a continuous-flow reactor equipped with a T-mixer.

  • Thermal Control: Submerge the residence tubing in a controlled oil bath set to 195°C. Adjust the flow rates to achieve a precise residence time of 5.0 minutes[5].

  • Quenching: Direct the reactor effluent immediately into an ice-water bath containing dilute HCl to quench the reaction and precipitate the crude 3-amino-1-hydroxyanthracene-9,10-dione.

  • Validation: Analyze the crude precipitate via UHPLC-MS. A successful run will show <2% imine byproduct.

Protocol B: Scalable DMSO/Acetone Co-Crystallization

This protocol utilizes anti-solvent thermodynamics to force high-purity crystallization.

  • Dissolution: Suspend 1.0 kg of crude 3-amino-1-hydroxyanthracene-9,10-dione in 7.2 L of Dimethyl Sulfoxide (DMSO)[9].

  • Heating: Heat the suspension under gentle agitation to 60–70°C until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly charge 1.6 L of Acetone (approx. 20% by volume) into the reactor while maintaining the temperature at 60°C[9].

  • Controlled Cooling: Initiate a controlled cooling ramp of 10°C per hour until the reactor reaches 20°C. Causality note: Rapid cooling causes the product to "crash out," trapping impurities in the crystal lattice. Slow cooling ensures pure crystal nucleation.

  • Isolation: Filter the resulting slurry and wash the filter cake with 2.0 L of cold acetone to displace residual DMSO.

  • Drying: Dry the product under vacuum at 50°C until the loss on drying (LOD) is <0.5%.

Part 4: Process Visualization

The following diagram maps the logical workflow for scaling up 3-Amino-1-hydroxyanthracene-9,10-dione, highlighting where critical engineering interventions are required.

G Start 1-Hydroxyanthracene-9,10-dione (Starting Material) Nitration Regioselective Nitration (HNO3/H2SO4) Start->Nitration Intermediate Nitro-hydroxyanthraquinone Intermediates (+ Positional Isomers) Nitration->Intermediate Isomer control is critical Flow Continuous-Flow Amination (Exotherm Mitigation & Imine Suppression) Intermediate->Flow Transition from Batch to Flow Crude Crude 3-Amino-1-hydroxyanthracene-9,10-dione Flow->Crude High-Temp / High-Pressure ChemWash Aqueous Sodium Sulfite Wash (Selective Isomer Removal) Crude->ChemWash Cryst DMSO / Acetone Co-Crystallization (Lattice Purification) ChemWash->Cryst Removes water-soluble impurities Pure Pure 3-Amino-1-hydroxyanthracene-9,10-dione (>99% API Grade) Cryst->Pure Controlled cooling ramp

Scalable synthesis and purification workflow for 3-Amino-1-hydroxyanthracene-9,10-dione.

References

  • National Center for Biotechnology Information. "3-Amino-1-hydroxyanthracene-9,10-dione | C14H9NO3 | CID 23325142 - PubChem." PubChem, [Link]

  • Malik, S., et al. "Journey of anthraquinones as anticancer agents – a systematic review of recent literature." RSC Advances, 2021. [Link]

  • "Drug Substances: Scale-Up Challenges." Contract Pharma, 16 Sep. 2019. [Link]

  • "Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method." MDPI, 24 May 2023. [Link]

  • "US2860036A - Purification of anthraquinone solutions.
  • "Process for the purification of anthraquinone derivatives - Patent 2497761." European Patent Office, 12 Sep. 2012. [Link]

  • "Reductive Elimination of Alkoxy Group in Anthraquinone." SSRN. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Amino-1-hydroxyanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Target Analyte: 3-Amino-1-hydroxyanthracene-9,10-dione Synonyms: 3-Amino-1-hydroxyanthraquinone; 3-Amino-1-hydroxy-9,10-anthracenedione. CAS Registry Number: 645389-79-3 (Isomer specific) / 116-85-8 (General isomer reference) Molecular Formula:


Exact Mass:  239.0582 Da

This guide details the mass spectrometry (MS) behavior of 3-amino-1-hydroxyanthracene-9,10-dione , a structural isomer of the common dye intermediate 1-amino-4-hydroxyanthraquinone (Disperse Red 15). Unlike its highly symmetric 1,4-counterpart, the 1,3-substitution pattern creates a unique electronic environment that drives distinct fragmentation pathways. This guide provides the mechanistic logic to differentiate this compound from its isomers using ESI and EI mass spectrometry.

Mass Spectrometry Fragmentation Profile

Mechanistic Principles

The fragmentation of amino-hydroxyanthraquinones is governed by two competing forces:

  • Peri-Interaction (Alpha Effect): Substituents at positions 1, 4, 5, or 8 form strong intramolecular hydrogen bonds with the carbonyl oxygens (C9/C10). This stabilizes the molecular ion (

    
     or 
    
    
    
    ).
  • Beta-Position Lablity: Substituents at positions 2, 3, 6, or 7 (like the 3-amino group in our target) lack this stabilization, making them more susceptible to radical cleavage and early neutral losses.

Fragmentation Pathway (ESI+ Mode)

In Electrospray Ionization (Positive Mode), the molecule forms a stable protonated precursor


.
  • Precursor Ion (

    
     240):  The protonation likely occurs at the 3-amino group (more basic than the H-bonded 1-hydroxyl).
    
  • Primary Fragment (

    
     212):  Loss of CO (28 Da) . This is the "Anthraquinone Fingerprint." It typically involves ring contraction of the quinone moiety.
    
  • Diagnostic Fragment (

    
     185):  Loss of HCN (27 Da)  from the 
    
    
    
    212 ion.
    • Crucial Differentiator: In 1-amino isomers (alpha), the amine is H-bonded, delaying HCN loss. In 3-amino isomers (beta) , the amine is free, making the loss of HCN (or

      
      ) more energetically favorable and abundant relative to the CO loss series.
      
  • Secondary Fragment (

    
     194):  Loss of 
    
    
    
    (18 Da) + CO (28 Da) combination. The 1-hydroxy group facilitates water loss via interaction with the neighboring proton, though this is less dominant than the CO loss.
Visualization of Fragmentation Pathway

FragmentationPathway M Precursor Ion [M+H]+ m/z 240.06 Frag1 [M+H - CO]+ m/z 212.06 (Ring Contraction) M->Frag1 - CO (28 Da) Frag3 [M+H - H2O]+ m/z 222.05 (Minor Path) M->Frag3 - H2O (18 Da) Frag2 [M+H - CO - HCN]+ m/z 185.05 (Amine Loss) Frag1->Frag2 - HCN (27 Da) (Diagnostic for 3-Amino)

Figure 1: The free amine at position 3 facilitates HCN loss after the initial ring contraction.

Comparative Analysis: Distinguishing Isomers

Differentiation between the target (1,3-isomer) and its common commercial alternative (1,4-isomer) is critical for purity analysis in dye synthesis and drug development.

FeatureTarget: 3-Amino-1-hydroxy Alternative: 1-Amino-4-hydroxy Mechanism / Reason
Structure Type Asymmetric (Alpha-OH, Beta-NH2)Symmetric (Alpha-OH, Alpha-NH2)Beta-substituents are less stable.
H-Bonding Single H-bond (OH

CO)
Double H-bond (OH

CO & NH2

CO)
1,4-isomer is significantly more stable.
Base Peak (ESI)

or


(Very Dominant)
1,4-isomer resists fragmentation.
HCN Loss Prominent / Early Suppressed / Late3-NH2 is "free" to leave; 1-NH2 is "locked" by H-bond.
Water Loss Observable (

)
NegligibleAsymmetry allows 1-OH to interact with 2-H for dehydration.
Experimental Validation Strategy

To confirm the identity of the 3-amino isomer, calculate the Ratio of Stability (R) :



  • High R (>10): Indicates 1-amino-4-hydroxy (Stable intermediates).

  • Low R (<5): Indicates 3-amino-1-hydroxy (Rapid decomposition of the amine).

Experimental Protocols

Sample Preparation
  • Solvent: Methanol (LC-MS grade). Anthraquinones have poor solubility in pure water.

  • Concentration: 10 µg/mL (10 ppm).

  • Additives: 0.1% Formic Acid (to promote

    
     formation).
    
LC-MS/MS Workflow

This protocol ensures separation of isomers before MS detection, as they are isobaric.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Ramp to 95% B (Isomers typically elute between 40-60% B).

    • 8-10 min: Hold 95% B.

  • MS Settings (Triple Quad or Q-TOF):

    • Source: ESI Positive.

    • Capillary Voltage: 3500 V.

    • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the parent ion and the deep fragmentation (HCN loss).

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 10 µg/mL in MeOH LC LC Separation C18 Column Gradient Elution Sample->LC Ionization ESI (+) [M+H]+ Generation LC->Ionization MS2 MS/MS Fragmentation CE: 15-45 eV Ionization->MS2 Analysis Data Analysis Calc. Stability Ratio (R) MS2->Analysis

Figure 2: Step-by-step protocol to isolate and identify the 3-amino isomer.

References

  • PubChem. (2025).[1] 3-Amino-1-hydroxyanthracene-9,10-dione | C14H9NO3. National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. (2023). 9,10-Anthracenedione, 1-amino-4-hydroxy- (Isomer Comparison). NIST Chemistry WebBook. [Link]

  • Milczarek, G. et al. (2011). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. Journal of Solid State Electrochemistry. [Link]

  • Vessecchi, R. et al. (2011). Fragmentation reactions of anthraquinones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. (Contextual grounding for CO/HCN loss mechanisms).
  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. [Link]

Sources

Technical Comparison: Vibrational Signatures of 3-Amino-1-hydroxyanthracene-9,10-dione vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

3-Amino-1-hydroxyanthracene-9,10-dione (also known as 3-amino-1-hydroxyanthraquinone) represents a critical structural scaffold in the development of anthracycline antibiotics (e.g., doxorubicin analogs) and disperse dyes. Its vibrational spectrum is unique because it combines two distinct electronic environments within the same aromatic core:

  • Alpha-position (C1-OH): Engaged in strong intramolecular hydrogen bonding with the C9-carbonyl.

  • Beta-position (C3-NH₂): Located meta to the carbonyls, exhibiting "free" amine characteristics unlike its alpha-amino counterparts.

This guide provides a rigorous spectral analysis, distinguishing this molecule from its structural isomers (e.g., 1-amino-anthraquinone) and precursors. The data below serves as a reference for confirming regiochemistry during synthesis and quality control in drug development.

Experimental Methodology

To ensure reproducibility, the following protocols for synthesis and spectroscopic characterization are recommended.

2.1. Synthesis Protocol (Nitro-Reduction Route)

Rationale: Direct amination of 1,4-dihydroxyanthraquinone often yields the 2-amino isomer. To specifically target the 3-amino-1-hydroxy isomer, the reduction of 3-nitro-1-hydroxyanthraquinone is the preferred pathway to ensure regiochemical purity.

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve 1.0 eq of 3-nitro-1-hydroxyanthraquinone in ethanol/water (3:1 v/v).

  • Reduction: Add 5.0 eq of Sodium Sulfide (

    
    ) or use catalytic hydrogenation (
    
    
    
    , Pd/C) if halogen substituents are absent.
  • Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 4:1). The yellow nitro spot will convert to a red/violet amino spot.

  • Isolation: Cool to room temperature. Acidify carefully with 1M HCl to pH 5–6 to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from glacial acetic acid or ethanol to remove sulfide byproducts.

2.2. IR Sample Preparation
  • Technique A: KBr Pellet (Preferred for Resolution): Mix 1 mg sample with 100 mg spectroscopic-grade KBr. Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect scattering. Press at 10 tons for 2 minutes.

  • Technique B: ATR (Attenuated Total Reflectance): Use a Diamond/ZnSe crystal. Note that ATR peaks may shift slightly lower (2–4 cm⁻¹) compared to transmission modes due to refractive index dispersion.

Detailed Spectral Analysis
3.1. The "Dual Carbonyl" Fingerprint

The most diagnostic feature of 3-amino-1-hydroxyanthraquinone is the splitting of the carbonyl (


) stretching bands. Unlike unsubstituted anthraquinone (single band at ~1678 cm⁻¹), this molecule displays two distinct environments.
Functional GroupFrequency (

)
IntensityVibrational Mode Assignment
Free C=O (C10) 1665 – 1675 Strong, SharpNon-chelated carbonyl. The C10 carbonyl is not adjacent to the OH group and retains high double-bond character.
Chelated C=O (C9) 1625 – 1638 Medium, ShiftingHydrogen-bonded carbonyl. The C1-OH proton forms a 6-membered chelate ring with O=C9, weakening the C=O bond and lowering the frequency.
Aromatic C=C 1580 – 1595 MediumQuinoid ring skeletal vibrations.
3.2. The Amino-Hydroxy Region (3000–3500 cm⁻¹)

This region differentiates the 3-amino isomer from 1-amino isomers.

  • N-H Stretching: The C3-amino group is in the

    
    -position. It is not involved in strong intramolecular H-bonding. Therefore, it exhibits a classic primary amine doublet:
    
    • 
      : ~3420–3450 cm⁻¹
      
    • 
      : ~3320–3350 cm⁻¹
      
  • O-H Stretching: The C1-hydroxyl is strongly chelated. This band does not appear as a sharp peak at 3600 cm⁻¹. Instead, it manifests as a broad, weak envelope centered around 3000–3200 cm⁻¹, often overlapping with C-H stretches.

Comparative Analysis: Isomer Differentiation

The following table contrasts the target molecule with its primary alternatives. This comparison is vital for identifying isomeric impurities.

Feature3-Amino-1-Hydroxy-AQ (Target)1-Amino-AQ (Alternative)1-Hydroxy-AQ (Precursor)
C=O Bands Split (Doublet): ~1670 (Free) & ~1630 (H-bonded)Split (Doublet): ~1670 (Free) & ~1610-1625 (Strongly H-bonded to NH₂)Split (Doublet): ~1675 (Free) & ~1635 (H-bonded to OH)
N-H Stretch High Freq Doublet: ~3440/3340 cm⁻¹ (Free

-NH₂)
Lower Freq/Broad: ~3300/3180 cm⁻¹ (Chelated

-NH₂)
None
O-H Stretch Broad/Hidden: ~3100 cm⁻¹ (Chelated)NoneBroad/Hidden: ~3100 cm⁻¹ (Chelated)
Mechanistic Insight Hybrid system: OH is chelated; NH₂ is free.NH₂ acts as the H-bond donor to C=O.OH acts as the H-bond donor to C=O.
Structural Logic Visualization

The following diagram illustrates the logical flow for assigning spectral bands based on the molecule's regiochemistry.

SpectralLogic Molecule 3-Amino-1-hydroxyanthracene-9,10-dione Substituents Substituent Analysis Molecule->Substituents Band4 C10 Carbonyl Unperturbed ~1670 cm-1 Molecule->Band4 Remote from substituents Pos1 Position 1: Hydroxyl (OH) (Alpha Position) Substituents->Pos1 Pos3 Position 3: Amine (NH2) (Beta Position) Substituents->Pos3 Effect1 Intramolecular H-Bond with C9 Carbonyl Pos1->Effect1 Effect3 No Intramolecular H-Bond (Sterically Distant) Pos3->Effect3 Band1 C9 Carbonyl Shift Red shift to ~1630 cm-1 Effect1->Band1 Weakens C=O bond Band2 OH Stretch Broad, ~3100 cm-1 Effect1->Band2 Broadens O-H Band3 NH2 Stretch Sharp Doublet ~3440 & 3340 cm-1 Effect3->Band3 Retains Free Amine Character

Figure 1: Logic flow connecting regiochemical positions (Alpha vs. Beta) to specific shifts in the vibrational spectrum.

References
  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 1-Amino-anthraquinone (CAS 82-45-1). NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 3-Amino-1-hydroxyanthracene-9,10-dione (Compound Summary). National Library of Medicine. Available at: [Link]

  • Fouillaud, M., et al. (2018). Anthraquinones: Electronic Spectroscopy of Amino and Hydroxy Derivatives. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer on Interpreting Spectra (Carbonyls and Amines). Available at: [Link]

Structural and Pharmacological Divergence: A Comparative Guide to 1-Amino vs. 3-Amino Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthraquinone derivatives represent a privileged scaffold in medicinal chemistry, materials science, and dye synthesis. The positional isomerism of the amino group—specifically


-substitution (1-position) versus 

-substitution (3-position)—fundamentally alters the molecule's physicochemical properties, chemical reactivity, and biological target profile. This guide provides an objective, data-driven comparison between 1-amino and 3-amino anthraquinone derivatives to inform rational drug design and synthetic workflows.

Mechanistic Divergence: The Role of Intramolecular Hydrogen Bonding

The defining physicochemical difference between 1-aminoanthraquinone (1-AAQ) and 3-aminoanthraquinone (3-AAQ) derivatives is governed by the presence or absence of a Resonance-Assisted Intramolecular Hydrogen Bond (RAHB) [1].

  • 1-Amino Derivatives (

    
    -substitution):  The amino group is located in the peri position relative to the anthraquinone core's carbonyl group. This proximity allows the amine protons to form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen[2]. This RAHB rigidifies the planar structure, lowers the ground-state energy, and induces unique photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT) upon photoexcitation[1],[3].
    
  • 3-Amino Derivatives (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -substitution):  The amino group is located too far from the carbonyl core to form an intramolecular hydrogen bond. Consequently, 3-AAQ derivatives rely exclusively on intermolecular hydrogen bonding with solvents or target protein residues. This lack of internal tethering results in greater conformational flexibility, higher nucleophilicity, and distinct photophysical behaviors[2].
    

G Root Anthraquinone Core Scaffold Alpha 1-Amino Derivatives (Alpha Substitution) Root->Alpha Beta 3-Amino Derivatives (Beta Substitution) Root->Beta IHB Resonance-Assisted Intramolecular H-Bond (RAHB) Alpha->IHB NoIHB No Intramolecular H-Bond (Intermolecular Only) Beta->NoIHB Prop1 Rigid Planarity Lower Nucleophilicity Bathochromic Shift IHB->Prop1 Prop2 Higher Flexibility Higher Nucleophilicity Hypsochromic Shift NoIHB->Prop2 Bio1 DNA Intercalation NTPDase Inhibition Prop1->Bio1 Bio2 Immunomodulation Alternative Target Binding Prop2->Bio2

Caption: Structural divergence pathway dictating the physicochemical and pharmacological profiles.

Pharmacological Profiles in Drug Development

The structural rigidity conferred by the RAHB directly dictates how these isomers interact with biological targets.

1-Amino Derivatives: The planar conformation enforced by the RAHB enhances the ability of the anthraquinone core to slide between DNA base pairs, a mechanism leveraged by potent anticancer agents like mitoxantrone and ametantrone[4]. Furthermore, 1-amino-4-arylamino derivatives have been identified as potent, competitive inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases)—specifically NTPDase2 and NTPDase3—because their rigid, locked conformation perfectly matches the steric requirements of the enzyme's binding pocket[5].

3-Amino Derivatives: Lacking the RAHB, the 3-amino group is highly solvent-exposed and flexible. Rather than acting as rigid intercalators, these derivatives often exhibit distinct biological activities, such as immunostimulatory effects and targeted antimicrobial properties[6]. Their ability to act as unhindered hydrogen bond donors/acceptors allows them to bind to surface receptors and allosteric sites that reject the rigid 1-amino analogs.

Quantitative Physicochemical Comparison

The following table summarizes the divergent physicochemical properties resulting from the positional shift of the amino group.

Property / Parameter1-Aminoanthraquinone (1-AAQ)3-Aminoanthraquinone (3-AAQ)
Intramolecular H-Bond (RAHB) Present (Strong, ~13 kcal/mol)Absent
Nucleophilicity Low (Lone pair sequestered by RAHB)High (Free amine lone pair)
Photophysics (ESIPT/TICT) Active (Ultrafast TICT ~110 fs)[1]Inactive
Primary Biological Mechanism DNA Intercalation, Enzyme Pocket BindingImmunomodulation, Surface Receptor Binding
Typical

H-NMR Shift (NH

)
Highly deshielded (

> 8.0 ppm)
Standard aromatic amine (

4.0 - 6.0 ppm)

Experimental Methodologies: Self-Validating Protocols

To empirically validate the difference in nucleophilicity and hydrogen bonding between the two isomers, we utilize a competitive acylation assay paired with spectroscopic validation.

Causality Rationale: The RAHB in 1-AAQ sequesters the nitrogen's lone pair and creates significant steric hindrance around the


-position. Consequently, under mild conditions, 1-AAQ resists acylation, whereas the unhindered 

-amine of 3-AAQ reacts rapidly[2].

Workflow Start Equimolar Mixture: 1-AAQ + 3-AAQ Acylation Competitive Acylation (Benzoyl Chloride, Pyridine, RT) Start->Acylation Separation Chromatographic Separation (Silica Gel) Acylation->Separation Analysis1 1-AAQ (Unreacted) Confirmed via 1H-NMR (Downfield NH proton) Separation->Analysis1 Analysis2 3-Acyl-AAQ (Reacted) Confirmed via MS/IR Separation->Analysis2

Caption: Experimental workflow for competitive acylation and spectroscopic validation.

Protocol: Competitive Acylation Assay
  • Preparation: Dissolve equimolar amounts (1.0 mmol each) of 1-aminoanthraquinone and 3-aminoanthraquinone in 20 mL of anhydrous toluene under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1.2 mmol of anhydrous pyridine (acting as an acid scavenger and catalyst), followed by the dropwise addition of 1.0 mmol of benzoyl chloride at room temperature (25 °C).

  • Reaction Monitoring: Stir the mixture for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1 v/v) eluent.

  • Chromatographic Separation: Evaporate the toluene under reduced pressure. Resuspend the crude mixture in a minimal amount of dichloromethane and subject it to silica gel column chromatography to separate the fractions.

  • Spectroscopic Validation (

    
    H-NMR): 
    
    • Analyze the unreacted starting material fraction. The

      
      H-NMR spectrum (in CDCl
      
      
      
      ) will confirm the presence of 1-AAQ, identifiable by the highly deshielded amine protons (
      
      
      > 8.0 ppm) caused by the persistent RAHB[3].
    • Analyze the reacted product fraction using FT-IR and MS to confirm the formation of the 3-benzoyl-aminoanthraquinone derivative.

Experimental Data Summary
CompoundReaction Status (Mild Acylation)

H-NMR Amine/Amide Shift (CDCl

)
FT-IR Carbonyl Stretch (

)
1-AAQ Unreacted (Recovered > 95%)

8.2 ppm (broad singlet)
~1660 cm

(H-bonded)
3-AAQ Reacted (Yield > 90%)

10.5 ppm (Amide NH)
~1685 cm

(Amide C=O)

References

  • Synthesis and biological activity evaluation of anthraquinone derivatives as potential anticancer agents. DergiPark. Available at: [Link]

  • Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. Frontiers in Pharmacology. Available at:[Link]

  • Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics of Dimethylsulfoxide. MDPI. Available at: [Link]

  • A Two-In-One Versatile Colorimetric Sensor for Cyanide Anion and Volatile Amines Based on 1-Hydroxyanthraquinone with Electron-Withdrawing Groups. ACS Omega. Available at: [Link]

  • Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Intramolecular Hydrogen Bonding in 1,8-Dihydroxyanthraquinone, 1-Aminoanthraquinone, and 9-Hydroxyphenalenone Studied by Picosecond Time-Resolved Fluorescence Spectroscopy in a Supersonic Jet. The Journal of Physical Chemistry B. Available at: [Link]

  • Anthraquinone and anthrone series: Adsorption affinities of aminoanthraquinones. Indian Academy of Sciences. Available at:[Link]

  • Laser induced fluorescence and resonant two-photon ionization spectroscopy of jet-cooled 1-hydroxy-9,10-anthraquinone. AIP Publishing. Available at:[Link]

Sources

X-Ray Crystallography Data Validation for 3-Amino-1-hydroxyanthracene-9,10-dione: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

As a Senior Application Scientist specializing in structural chemistry, I frequently encounter the crystallographic challenges inherent to highly conjugated, planar systems. 3-Amino-1-hydroxyanthracene-9,10-dione (also known as 3-amino-1-hydroxyanthraquinone) is a rigid, tricyclic pharmacophore characterized by its electron-donating amino (-NH₂) and hydroxyl (-OH) substituents[1].

While its geometry makes it highly valuable in drug development—often acting as a potent intercalating agent in DNA complexes[2]—it presents a formidable challenge for routine X-ray crystallography. The molecule's propensity for intense


 stacking and complex hydrogen-bonding networks frequently induces lattice slippage. This physical phenomenon manifests in the diffraction data as whole-molecule disorder, pseudo-symmetry, and merohedral twinning.

To ensure scientific integrity, standard "black-box" structure refinement is insufficient. Crystallographers must employ causality-driven data validation pipelines to distinguish true structural phenomena from crystallographic artifacts[3]. This guide objectively compares the leading validation suites and provides a self-validating experimental protocol for resolving the structural data of this specific anthraquinone derivative.

Causality of Crystallographic Errors

Before comparing software solutions, we must understand why 3-amino-1-hydroxyanthracene-9,10-dione triggers validation alerts. The physical chemistry of the molecule directly dictates the crystallographic errors observed during refinement.

G A Planar Anthraquinone Core B Strong π-π Stacking A->B induces C Lattice Slippage B->C causes D Merohedral Twinning C->D manifests as E Pseudo-Symmetry C->E manifests as F High R-factors / Alert A D->F triggers E->F triggers

Logical causality of crystallographic errors in planar anthraquinone derivatives.

Comparative Matrix of Validation Suites

Depending on whether 3-amino-1-hydroxyanthracene-9,10-dione is crystallized as a standalone small molecule or as a co-crystal ligand bound to a macromolecule, different validation suites offer distinct advantages.

Table 1: Comparative Matrix of Crystallographic Validation Suites

Validation SuitePrimary Application DomainTwinning Detection MechanismReal-Time Refinement IntegrationHandling of Anthraquinone

Stacking
PLATON / CheckCIF Small Molecule (Gold Standard)TwinRotMat algorithm on .fcf filesPost-refinement onlyFlags short contacts as Alert C; requires manual justification
Olex2 (w/ SHELXL) Small Molecule / Rapid SolvingBuilt-in twin law generationYes (Live updating of

/

)
Visualizes stacking networks in real-time 3D space
Phenix.validate Macromolecular Co-crystalsL-test for acentric dataIntegrated via phenix.refineValidates ligand geometry against standard restraint dictionaries

Professional Insight: For standalone crystals of 3-amino-1-hydroxyanthracene-9,10-dione, PLATON/CheckCIF remains the undisputed authoritative standard[3]. However, if you are analyzing the compound intercalated within a DNA quadruplex, Phenix.validate is required to properly handle the macromolecular restraints[2].

Self-Validating Experimental Protocol: Iterative Refinement

To achieve a publication-quality structure, you must treat refinement and validation as a coupled, iterative loop rather than a linear checklist. Every step must contain a self-validating mechanism.

Step 1: Data Reduction and Initial Phasing
  • Action: Process raw diffraction frames and solve the initial phase problem using dual-space methods (e.g., SHELXT).

  • Causality & Validation: Anthraquinones frequently crystallize in centrosymmetric space groups (e.g.,

    
    ).
    
  • Self-Validating Check: Examine the

    
    -value statistics (
    
    
    
    ). A value converging near 0.968 strongly validates a centrosymmetric space group. If the value deviates significantly (e.g., ~0.736), you must immediately investigate for non-centrosymmetric packing or severe twinning before proceeding.
Step 2: Anisotropic Refinement and Atom Assignment
  • Action: Refine heavy atoms anisotropically. Carefully differentiate the -NH₂ and -OH groups on the anthraquinone core.

  • Causality & Validation: Nitrogen and oxygen differ by only one electron, making them nearly indistinguishable by electron density alone. Misassigning them will cause the refinement algorithm to artificially inflate or deflate the thermal ellipsoids to compensate for the missing/extra electron.

  • Self-Validating Check: Execute the Hirshfeld Rigid Bond Test . Covalently bonded atoms must vibrate synchronously. If the assignment is correct, the difference in mean-square displacement amplitudes (ΔMSDA) along the bond will be

    
    . A violation here guarantees an incorrect atom assignment.
    
Step 3: Twinning and Disorder Analysis
  • Action: Run PLATON's TwinRotMat algorithm on the generated .fcf file.

  • Causality & Validation: The planar nature of 3-amino-1-hydroxyanthracene-9,10-dione encourages layer-by-layer stacking faults.

  • Self-Validating Check: If the internal merging

    
    -factor (
    
    
    
    ) is suspiciously high but the structural model fits poorly, twinning is the likely culprit. Applying the correct twin law (using TWIN and BASF instructions in SHELXL) will cause a dramatic, self-validating drop in the
    
    
    and
    
    
    factors without artificially inflating the number of refined parameters.
Step 4: Final CIF Generation and Validation
  • Action: Generate the final Crystallographic Information File (CIF) and submit it to the IUCr CheckCIF server.

  • Causality & Validation: This acts as the final independent audit. Any remaining flags must be scientifically justified as valid chemical interactions inherent to the anthraquinone structure[3].

G N1 Raw Diffraction Data (.hkl) N2 Initial Model (SHELXT) N1->N2 N3 Refinement (SHELXL) N2->N3 N4 Validation (PLATON) N3->N4 N5 Alert Analysis N4->N5 N6 Resolve Twinning/Disorder N5->N6 Alert A/B (Errors) N7 Final Validated CIF N5->N7 Alert C/G (Document) N6->N3 Iterate Refinement

Self-validating iterative refinement and validation workflow for X-ray crystallography.

Common Validation Alerts and Causal Resolutions

When validating 3-amino-1-hydroxyanthracene-9,10-dione, you will inevitably encounter specific CheckCIF alerts. Table 2 outlines the causality and resolution for the most common flags.

Table 2: Common Validation Alerts for 3-Amino-1-hydroxyanthracene-9,10-dione

Alert LevelCrystallographic IssueCausal Mechanism in AnthraquinonesSelf-Validating Resolution Strategy
Alert A Hirshfeld Rigid Bond ViolationMisassignment of -NH₂ vs. -OH groups due to similar electron density.Swap N and O atom assignments; re-refine. Correct assignment yields normalized ADPs.
Alert B Missed Merohedral TwinningLattice slippage induced by rigid planar stacking faults.Apply TWIN/BASF instructions. Validation:

factor drops significantly without parameter inflation.
Alert C Short Intermolecular ContactsDense hydrogen-bonding network from -OH and -NH₂ interacting with carbonyls.Verify H-atom placement via difference Fourier map. Document as legitimate chemical interaction.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 23325142, 3-Amino-1-hydroxyanthracene-9,10-dione." PubChem,[Link]

  • [3] Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155.[Link]

  • [2] De Luchi, D., Usón, I., Wright, G., Gouyette, C., & Subirana, J. A. (2010). "Structure of a stacked anthraquinone–DNA complex." Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 9), 1019-1022.[Link]

Sources

Comparative Toxicity Guide: Amino-Anthraquinones vs. Nitro-Anthraquinones

Author: BenchChem Technical Support Team. Date: March 2026

Anthraquinones (AQs) represent a critical class of compounds utilized extensively in dye manufacturing, pharmaceuticals, and natural product chemistry. However, their application in drug development and industrial synthesis is frequently constrained by their toxicological profiles. The nature of the functional group substitution—specifically amino (-NH₂) versus nitro (-NO₂) groups—profoundly dictates the metabolic fate, genotoxicity, and overall safety of the anthraquinone scaffold.

As a Senior Application Scientist, understanding the mechanistic divergence between these two classes is essential for predictive toxicology and rational drug design. This guide provides an objective, data-driven comparison of the comparative toxicity of amino-anthraquinones and nitro-anthraquinones, supported by validated experimental methodologies.

Mechanistic Divergence in Metabolic Activation

The biological effects of substituted anthraquinones are intrinsically linked to their bioactivation pathways. Neither amino- nor nitro-anthraquinones are typically highly reactive in their parent forms; rather, their toxicity is mediated through distinct enzymatic conversions that generate electrophilic intermediates capable of inducing cellular damage and DNA adducts.

Nitro-Anthraquinones: The Bioreduction Pathway

The toxicity of nitroaromatic compounds, including nitro-anthraquinones, is largely dictated by the reduction of their nitro group[1]. This process is catalyzed by cellular nitroreductases via one- or two-electron pathways. The sequential reduction yields reactive nitroso and hydroxylamine intermediates[1]. These intermediates can directly interact with biomacromolecules or undergo further redox cycling, generating Reactive Oxygen Species (ROS) that contribute to cytotoxicity and strand breaks.

Amino-Anthraquinones: The N-Oxidation Pathway

Conversely, amino-substituted anthraquinones undergo metabolism similarly to aromatic amines. Their toxicity is heavily influenced by N-oxidation, a process primarily mediated by hepatic cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4[2]. This N-oxidation generates N-hydroxyarylamines, which are highly reactive electrophiles capable of covalent DNA binding[2]. Because this pathway relies on mammalian hepatic enzymes, amino-anthraquinones often exhibit a strong dependence on exogenous metabolic activation (S9 fraction) in in vitro assays to manifest their full mutagenic potential.

MetabolicPathways AminoAQ Amino-Anthraquinones CYP450 CYP450 (CYP1A2/3A4) N-oxidation AminoAQ->CYP450 NHydroxy N-hydroxyarylamines CYP450->NHydroxy ReactiveElectrophile Reactive Electrophiles NHydroxy->ReactiveElectrophile NitroAQ Nitro-Anthraquinones Nitroreductase Nitroreductases Bioreduction NitroAQ->Nitroreductase Hydroxylamine Hydroxylamine Intermediates Nitroreductase->Hydroxylamine Hydroxylamine->ReactiveElectrophile DNAAdducts DNA Adducts & Frameshift Mutations ReactiveElectrophile->DNAAdducts

Comparative metabolic activation pathways of amino- and nitro-anthraquinones.

Quantitative Toxicity & Mutagenicity Profiles

Both amino- and nitro-anthraquinones are recognized as potent mutagens in the Ames/Salmonella assay. Due to their planar tricyclic structure, the majority of these AQs intercalate into DNA and are classified as frameshift mutagens, showing high reactivity toward Ames strains TA1537 and TA98. However, their regulatory classifications and activation dependencies differ.

Comparative Data Summary
Toxicological ParameterAmino-AnthraquinonesNitro-Anthraquinones
Representative Compounds 1-Aminoanthraquinone, 1-Amino-2,4-dibromoanthraquinone1-Nitroanthraquinone, 2-Methyl-1-nitroanthraquinone
Primary Bioactivation N-oxidationNitroreduction
Key Mediating Enzymes Cytochrome P450 (CYP1A2, CYP3A4)[2]Cellular Nitroreductases[1]
Ames Test Profile (Mutagenicity) Highly dependent on S9 metabolic activationOften direct-acting (S9 independent); enhanced by S9
Primary Mutation Type Frameshift (TA98, TA1537)Frameshift (TA98, TA1537)
IARC Carcinogenicity Group 2B (e.g., 1-amino-2,4-dibromoanthraquinone)[3]Group 2B (e.g., 2-methyl-1-nitroanthraquinone)[3]

Experimental Methodologies: Self-Validating Protocols

To accurately assess and compare the toxicity of these compounds, researchers must utilize assays that account for their distinct metabolic requirements. Below are the field-proven, step-by-step protocols for evaluating their mutagenicity and cytotoxicity.

Protocol A: Pre-Incubation Ames Assay (Mutagenicity)

Causality Note: The pre-incubation method is strictly required over the standard plate incorporation method for anthraquinones. AQs are bulky and lipophilic; pre-incubation allows extended contact time with S9 enzymes and bacterial cells in a liquid environment, significantly increasing the sensitivity of detecting N-oxidized or bioreduced reactive intermediates.

Step-by-Step Workflow:

  • Bacterial Preparation: Culture Salmonella typhimurium strains TA98 and TA1537 overnight in Oxoid nutrient broth to a density of

    
     CFU/mL.
    
  • S9 Mix Formulation: Prepare the metabolic activation mixture containing 10% (v/v) Aroclor 1254-induced rat liver S9 fraction, 8 mM MgCl₂, 33 mM KCl, 5 mM glucose-6-phosphate, 4 mM NADP⁺, and 100 mM sodium phosphate buffer (pH 7.4).

  • Pre-Incubation: In sterile culture tubes, combine 100 µL of the test compound (dissolved in DMSO), 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 100 µL of the bacterial culture. Incubate at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the pre-incubation mixture. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Counting: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation Check: The assay is only valid if the vehicle control (DMSO) falls within the historical spontaneous reversion range, and the positive controls (e.g., 2-aminoanthracene for +S9; 4-nitroquinoline-1-oxide for -S9) induce a

    
     3-fold increase in revertants.
    

Workflow Compound Test Compound (Amino/Nitro-AQ) MetabolicAct Metabolic Activation (+/- S9 Fraction) Compound->MetabolicAct Incubation Incubation Salmonella TA98/TA1537 MetabolicAct->Incubation Plating Plating on Minimal Agar Incubation->Plating Analysis Colony Counting & Mutagenicity Index Plating->Analysis

Self-validating Ames test workflow for assessing anthraquinone mutagenicity.

Protocol B: HepG2 Cytotoxicity Assay (MTT)

Causality Note: HepG2 cells are selected for this comparative assay because, unlike standard fibroblasts, they retain basal levels of Phase I and Phase II metabolizing enzymes (including CYP450s and nitroreductases), allowing for a more physiologically relevant assessment of bioactivated cytotoxicity.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare serial dilutions of the target Amino-AQ and Nitro-AQ (0.1 µM to 100 µM) in culture media (final DMSO concentration

    
     0.5%). Treat the cells for 48 hours.
    
  • MTT Incubation: Remove the treatment media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours. Rationale: Viable cells with active metabolism convert the yellow MTT into purple formazan.

  • Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion for Drug Development

When evaluating the anthraquinone scaffold for therapeutic or industrial applications, the choice between amino and nitro substitutions carries profound toxicological weight. Nitro-anthraquinones present an immediate genotoxic liability due to rapid bioreduction by ubiquitous cellular nitroreductases, often leading to direct-acting mutagenicity. Amino-anthraquinones , while sometimes appearing benign in simple in vitro screens lacking metabolic activation, pose a severe latent risk; upon hepatic N-oxidation via CYP1A2/3A4, they generate highly reactive electrophiles that drive DNA adduct formation and carcinogenesis.

For researchers optimizing AQ-based leads (e.g., in the development of topoisomerase inhibitors), mitigating these liabilities requires strategic steric hindrance around the functional groups or the replacement of primary amines/nitro groups with less metabolically labile moieties.

References

  • Anthraquinone-based dyes with limited data availability: Human health tier II assessment Source: industrialchemicals.gov.au URL:[Link]

  • Structure Antimutagenicity Relationship of Anthraquinones Source: iomcworld.com URL:[Link]

  • Research Progress on Chemical Compositions, Pharmacological Activities, and Toxicities of Quinone Compounds in Traditional Chinese Medicines Source: mdpi.com URL:[Link]

Sources

reference standards for 3-Amino-1-hydroxyanthracene-9,10-dione analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Reference Standards for 3-Amino-1-hydroxyanthracene-9,10-dione Analysis: Methodologies and Comparative Evaluation

Chemical Context & Analytical Challenges

3-Amino-1-hydroxyanthracene-9,10-dione (often referred to as 3-amino-1-hydroxyanthraquinone; C₁₄H₉NO₃, MW: 239.23 g/mol ) is a highly conjugated aromatic compound[1]. It serves as a critical structural motif in dye chemistry, a precursor for pharmaceutical intermediates (such as anthracycline analogs), and a target analyte in environmental toxicology.

Like many anthraquinones, this compound presents specific analytical challenges:

  • Solubility: It exhibits extremely poor aqueous solubility but dissolves readily in hot organic solvents like acetonitrile or dimethyl sulfoxide (DMSO)[2].

  • Tautomerization & Tailing: The presence of both an electron-donating amino group and a phenolic hydroxyl group on the anthraquinone core makes the molecule prone to strong secondary interactions with residual silanols on silica-based chromatography columns. This necessitates strict control of mobile phase pH to prevent severe peak tailing[3].

  • Safety & Handling: Anthraquinone derivatives are often classified as possible carcinogens. Handling reference standards requires proper personal protective equipment (PPE) and ventilated enclosures[2].

Comparative Evaluation of Reference Standard Grades

Accurate quantification and impurity profiling depend entirely on the integrity of the reference standard. Because anthraquinones can co-crystallize with structurally similar isomers (e.g., 2-amino or 4-amino derivatives) during synthesis, selecting the appropriate standard grade is the foundation of any self-validating analytical system.

Table 1: Comparison of Reference Standard Grades for Anthraquinone Derivatives

GradePurity RequirementCertification & TraceabilityPrimary Use CaseCost & Availability
Primary / Compendial ≥ 99.5%ISO 17034, qNMR, strict Mass BalanceLegal disputes, final API release, establishing working standardsHigh / Often requires custom synthesis
Certified Reference Material (CRM) ≥ 98.0%Certificate of Analysis (CoA) with chromatographic purityRoutine QC, method validation, calibration curvesModerate / Available via commercial suppliers
Secondary / Working Standard ≥ 95.0%Validated internally against a Primary standardDaily system suitability checks, preliminary R&DLow / Synthesized and purified in-house

Methodological Comparison: HPLC-UV vs. UPLC-MS/MS

The selection of an analytical technique depends on the required sensitivity and the complexity of the sample matrix.

Table 2: Performance Metrics of Analytical Platforms

ParameterHPLC-UV (Diode Array)UPLC-ESI-MS/MS (MRM)
Detection Mechanism Chromophoric absorption (λmax ~254 nm & 272 nm)[3][4]Electrospray Ionization (ESI) + Mass filtering[5]
Limit of Detection (LOD) ~0.01 – 0.05 µg/mL[3]~1.0 – 5.0 ng/mL[5]
Matrix Interference High (requires baseline chromatographic separation)Low (MRM transitions isolate the target analyte)
Primary Application Assay, major impurity quantification, standard qualificationTrace genotoxic impurities, pharmacokinetic (PK) studies

Experimental Protocols: Self-Validating Workflows

As an application scientist, it is critical to design protocols that inherently prove their own validity before data is accepted. The following methodologies incorporate specific chemical rationales and strict system suitability criteria.

Protocol A: HPLC-UV Purity Assay

Objective: Routine purity assessment and quantification of 3-Amino-1-hydroxyanthracene-9,10-dione reference materials. Causality & Rationale: The extended π-conjugated system of the anthraquinone core provides robust UV absorption at 254 nm[4]. To prevent the basic amino group and acidic hydroxyl group from interacting with the stationary phase, an acidic modifier (formic acid) is used to maintain the analytes in a consistent ionization state, ensuring sharp, symmetrical peaks[3].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the CRM-grade reference standard. Dissolve completely in 100 mL of HPLC-grade acetonitrile (yielding a 100 µg/mL stock). Note: Do not use water for the initial stock due to the compound's hydrophobicity.

  • Calibration Standards: Dilute the stock solution with the initial mobile phase (70:30 Acetonitrile:Water) to generate a 5-point calibration curve (1, 5, 10, 25, and 50 µg/mL)[4].

  • Chromatographic Conditions:

    • Column: End-capped C18 reversed-phase column (250 mm × 4.6 mm, 5 µm). End-capping is mandatory to shield residual silanols.

    • Mobile Phase: Isocratic elution utilizing 70% Acetonitrile and 30% Ultrapure Water containing 0.1% Formic acid (v/v)[3][4].

    • Flow Rate: 1.0 mL/min at a column temperature of 30 °C.

    • Detection: UV absorbance at 254 nm.

  • System Suitability (Self-Validation): Prior to running samples, inject the 10 µg/mL standard six consecutive times. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the peak tailing factor is ≤ 1.5.

Protocol B: UPLC-ESI-MS/MS Trace Impurity Profiling

Objective: Identification and quantification of trace structural isomers or degradation products at the nanogram level. Causality & Rationale: Ultra-Performance Liquid Chromatography (UPLC) paired with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity[5]. Electrospray Ionization (ESI) is highly efficient for anthraquinones, and switching between positive and negative modes can help differentiate the amino (proton acceptor) and hydroxyl (proton donor) functionalities.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to a final concentration of 100 ng/mL in a 50:50 mixture of Methanol and Water (0.1% Formic Acid). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 UPLC column (100 mm × 2.1 mm, 1.7 µm) to achieve high-resolution separation of closely related isomers[5].

    • Gradient Elution: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 15% B to 95% B over 5.0 minutes, hold for 1 minute, and re-equilibrate[5].

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization: ESI in positive ion mode to target the protonated molecule

      
      .
      
    • MRM Transitions: Monitor the transition from the parent ion (m/z 240.2) to its dominant product ions (typically corresponding to the loss of

      
       or 
      
      
      
      from the anthraquinone ring). Optimize collision energy (CE) using direct infusion prior to the LC run.
  • System Suitability (Self-Validation): Ensure the signal-to-noise (S/N) ratio for the lowest calibration standard (LOD) is ≥ 3:1, and the limit of quantification (LOQ) standard yields an S/N ≥ 10:1[3].

Analytical Workflow Visualization

Workflow A 3-Amino-1-hydroxyanthraquinone Reference Standard B Primary Qualification (qNMR, Mass Balance) A->B Characterization C HPLC-UV Assay (Routine Purity) B->C High Conc. (µg/mL) D UPLC-MS/MS (Trace Profiling) B->D Low Conc. (ng/mL) E System Suitability (RSD ≤ 2.0%, Tailing ≤ 1.5) C->E D->E E->C Fail (Troubleshoot) F Validated Analytical Data E->F Pass

Analytical workflow for the qualification and validation of anthraquinone reference standards.

References

1.[1] National Institutes of Health. "3-Amino-1-hydroxyanthracene-9,10-dione | C14H9NO3 | CID 23325142 - PubChem". URL: 2.[2] HPC Standards. "High-Purity Anthraquinone Reference Materials for Accurate Analysis". URL: 3.[4] Benchchem. "A Comparative Guide to the Quantification of 2-Nitroanthraquinone: HPLC-UV and Alternative Methods". URL: 4.[3] MDPI. "Efficient Extraction of an Anthraquinone Physcion Using Response Surface Methodology (RSM) Optimized Ultrasound-Assisted Extraction Method... and Analysis by HPLC-UV". URL: 5.[5] AKJournals. "Simultaneous Determination of Anthraquinone Derivatives in Radix et Rhizoma Rhei-based Medicines by Ultra-Performance LC". URL:

Sources

Elemental Analysis Verification of 3-Amino-1-hydroxyanthracene-9,10-dione: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-hydroxyanthracene-9,10-dione (C₁₄H₉NO₃), a critical intermediate in the synthesis of anthracycline antibiotics and high-performance disperse dyes, demands rigorous purity verification due to its planar, intercalating nature. While High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS) are standard for identifying specific impurities, Elemental Analysis (EA) remains the definitive method for establishing bulk material purity and validating the absence of non-chromophoric contaminants (e.g., inorganic salts, retained moisture).

This guide provides a self-validating protocol for interpreting EA results, contrasting them with orthogonal analytical techniques to ensure scientific rigor in drug development and material science applications.

Theoretical Framework & Expected Values

Before initiating experimental protocols, the theoretical elemental composition must be established as the baseline for validity.

Compound: 3-Amino-1-hydroxyanthracene-9,10-dione Molecular Formula: C₁₄H₉NO₃ Molecular Weight: 239.23 g/mol [1]

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptance Limit (±0.4%)
Carbon (C) 1412.011168.15470.29% 69.89 – 70.69%
Hydrogen (H) 91.0089.0723.79% 3.39 – 4.19%
Nitrogen (N) 114.00714.0075.86% 5.46 – 6.26%
Oxygen (O) 315.99947.99720.06% Calculated by difference

Note: The industry standard tolerance for EA is ±0.4% absolute deviation from the theoretical value [1]. Deviations beyond this range indicate specific contamination modes described in Section 3.

Experimental Protocol: Self-Validating Combustion Analysis

Anthraquinone derivatives are thermally stable but prone to stacking interactions that can trap solvents. The following protocol ensures data integrity.

Step 1: Sample Preparation & Pre-Treatment
  • Drying: The sample must be dried under vacuum (1-2 mbar) at 60°C for 4 hours to remove surface moisture. Anthraquinones are often hygroscopic if aminated.

  • Homogenization: Grind the sample to a fine powder using an agate mortar to ensure uniform combustion.

Step 2: Combustion Parameters (CHN Analyzer)
  • Oxidation Furnace: Set to ≥950°C. The aromatic anthraquinone backbone is resistant to oxidation; high temperatures are required to prevent "coking" (incomplete combustion) which leads to low Carbon values.

  • Carrier Gas: Helium (99.999% purity) at 120 mL/min.

  • Oxygen Boost: 2-5 seconds injection to ensure flash combustion.

Step 3: System Suitability Test (SST)

Before running the sample, run a standard (e.g., Acetanilide) to verify system accuracy.

  • Pass Criteria: Standard must fall within ±0.15% of its theoretical value.

  • Blank Run: Must show <0.05% background signal for C/N.

Comparative Analysis: Interpreting Performance vs. Alternatives

This section compares Elemental Analysis against orthogonal methods (HRMS, HPLC) to demonstrate why EA is indispensable for bulk purity verification.

Scenario A: The "Perfect Match" vs. Isomeric Impurities

Observation: EA results match theoretical values (C: 70.3%, H: 3.8%, N: 5.9%).

  • EA Limitation: EA cannot distinguish between 3-Amino-1-hydroxyanthracene-9,10-dione and its structural isomer 1-Amino-4-hydroxyanthracene-9,10-dione (Disperse Red 15). Both have the identical formula C₁₄H₉NO₃.

  • Corrective Action: A "Pass" on EA requires confirmation via ¹H-NMR or HPLC to verify regiochemistry.

Scenario B: Low Carbon/Nitrogen (Inorganic Contamination)

Observation: C: 65.1%, H: 3.5%, N: 5.4% (All values proportionally low).

  • Causality: The presence of non-combustible inorganic salts (e.g., Sodium Sulfate from synthesis workup or Silica gel fines).

  • Comparison:

    • HRMS: Would likely miss this, showing only the dominant organic peak [M+H]⁺ at 240.066.

    • EA: Detects the "dilution" of the organic mass.

  • Protocol: Perform Residue on Ignition (ROI) or ICP-MS to quantify the inorganic burden.

Scenario C: High Hydrogen (Solvent Entrapment)

Observation: C: 68.5%, H: 4.5% (High), N: 5.5%.

  • Causality: Trapped Methanol or Ethanol from recrystallization. Solvents significantly skew the H% due to their high H/C ratio compared to the anthraquinone.

  • Comparison:

    • HPLC: May show the solvent as a solvent front peak, often ignored.

    • EA: Clearly flags the presence of solvates.

  • Protocol: Analyze via Thermogravimetric Analysis (TGA) or Headspace GC .

Decision Logic & Visualization

The following diagram outlines the critical decision pathway for validating the compound, integrating EA with orthogonal techniques.

VerificationWorkflow Start Crude 3-Amino-1-hydroxy- anthracene-9,10-dione EA Elemental Analysis (CHN) Start->EA Check1 Results within ±0.4%? EA->Check1 Pass Bulk Purity Confirmed Check1->Pass Yes FailAnalysis Analyze Deviation Pattern Check1->FailAnalysis No IsomerCheck Isomer Verification (¹H-NMR / HPLC) Pass->IsomerCheck Final Release Material IsomerCheck->Final Regiochemistry Correct LowAll Low C, H, N (Dilution Effect) FailAnalysis->LowAll Proportional Drop HighH High H, Low C (Solvent Trap) FailAnalysis->HighH H > Theory Ashing Test: Residue on Ignition (Check for Salts/Silica) LowAll->Ashing Drying Action: Vacuum Dry (>60°C, 12h) & Retest HighH->Drying Drying->EA Retest

Figure 1: Integrated decision matrix for verifying anthraquinone derivatives, prioritizing EA as the primary gatekeeper for bulk purity.

Comparative Data Summary

Table 2: Performance Comparison of Analytical Techniques
FeatureElemental Analysis (EA) HRMS (High-Res Mass Spec) HPLC (UV-Vis)
Primary Target Bulk Purity & CompositionExact Identity (MW)Impurity Profiling
Inorganic Detection Excellent (via reduced % values)Poor (often invisible)Poor (elutes in void)
Solvent Detection Good (via H/C ratio shift)Poor (solvent removed in source)Variable (solvent front)
Isomer Differentiation None (Identical values)None (Identical Mass)Excellent (Retention Time)
Sample Required 2–5 mg (Destructive)<1 mg (Destructive)<1 mg (Non-destructive)

References

  • Sigma-Aldrich. Anthraquinone PESTANAL®, analytical standard. (Accessed 2024).[2] Standard protocols for anthraquinone analysis and handling.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23325142, 3-Amino-1-hydroxyanthracene-9,10-dione. (Accessed 2024).[2] Theoretical properties and identifiers.

  • Waites, T. et al. Elemental Composition determination based on MS. ResearchGate (2011). Comparative analysis of MS vs Elemental Analysis for formula confirmation.

  • University of Padua. Elemental Analysis - Technical Resources. (Accessed 2024).[2] Methodologies for CHNS determination in organic compounds.

  • International Council for Harmonisation (ICH). Q3D(R2) Elemental Impurities. FDA Guidance (2022). Regulatory framework for elemental impurities in drug products.[3]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-1-hydroxyanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 3-Amino-1-hydroxyanthracene-9,10-dione. As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each protective measure. Our goal is to empower you with the knowledge to handle this and similar chemical compounds with the highest degree of safety and confidence.

Disclaimer: Specific safety data for 3-Amino-1-hydroxyanthracene-9,10-dione (CAS No. 645389-79-3) is limited. The following recommendations are based on a conservative assessment of data from structurally analogous amino- and hydroxy-anthraquinone derivatives. Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) for any chemical before beginning work.

Hazard Assessment: Understanding the Risk Profile

3-Amino-1-hydroxyanthracene-9,10-dione belongs to the anthraquinone class of compounds, which are known for their reactivity and potential biological effects. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the anthraquinone core can influence its chemical properties and toxicological profile. Based on data from similar compounds, a comprehensive risk assessment anticipates the following hazards.[1][2]

Hazard ClassificationPotential EffectRationale Based on Analogous Compounds
Skin Irritation May cause redness, itching, and inflammation upon contact.Anthraquinone derivatives are known to be irritating to the skin.[1][3]
Serious Eye Damage/Irritation Can cause significant irritation, and potentially irreversible damage, to the eyes.[1][2]As a fine particulate, the dust can be abrasive. Chemical properties of analogs show a high potential for severe eye irritation.[2]
Respiratory Irritation Inhalation of dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.Fine powders are easily aerosolized and can be inhaled, causing localized irritation in the respiratory tract.
Genetic Defects (Suspected) Some related amino-anthracene compounds are suspected of causing genetic defects.[4]The polycyclic aromatic structure is a feature found in some mutagenic compounds.
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[2]Many aromatic dyes and intermediates show environmental persistence and toxicity.[5]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is critical to implement higher-level safety controls. PPE is the last line of defense.

  • Engineering Controls: The most effective control measure. Always handle solid 3-Amino-1-hydroxyanthracene-9,10-dione within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[2] Ensure safety showers and eyewash stations are readily accessible.[2][6]

  • Administrative Controls: Establish clear, written Standard Operating Procedures (SOPs) for handling this compound. Restrict access to authorized personnel only and ensure all users are trained on the specific hazards and handling procedures.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling 3-Amino-1-hydroxyanthracene-9,10-dione.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solids Double-glove with chemical-resistant gloves (e.g., Nitrile).Chemical splash goggles AND a face shield.Long-sleeved lab coat, fully buttoned.NIOSH-approved N95 (or higher) respirator is required if not handled in a containment hood.
Solution Preparation Chemical-resistant gloves (e.g., Nitrile).Chemical splash goggles.Long-sleeved lab coat.Not typically required if performed in a fume hood.
General Laboratory Use Chemical-resistant gloves (e.g., Nitrile).Safety glasses with side shields (minimum); goggles recommended.Long-sleeved lab coat.Not typically required if performed in a fume hood.
Detailed PPE Protocols

Hand Protection: The First Point of Contact Your hands are most likely to come into direct contact with the chemical.

  • Selection: Wear chemical-resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact with powders and many solvents.[7][8] For prolonged handling or immersion, consult a glove compatibility chart or the glove manufacturer's recommendations.

  • Integrity Check: Before every use, visually inspect gloves for any signs of degradation or punctures.

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • Doffing: Use proper removal techniques to avoid touching the outer surface of the contaminated glove with your bare hands.[2] Dispose of used gloves immediately in the designated hazardous waste container.[2]

  • Hygiene: Never wear gloves outside of the laboratory. Always wash your hands with soap and water after removing gloves.[7]

Eye and Face Protection: Shielding from Dust and Splashes Eye exposure can lead to serious, irreversible damage.

  • Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work with this chemical.

  • Recommended Protection: When handling the solid powder or when there is any risk of splashing, chemical splash goggles are mandatory.[7][9] Goggles provide a full seal around the eyes, offering superior protection from particulates.[9]

  • Maximum Protection: For tasks with a high risk of splashing or aerosol generation, such as weighing the powder outside of a containment hood, a full-face shield should be worn over chemical splash goggles.[10]

Body Protection: Preventing Skin Contact A lab coat is not just for keeping your clothes clean; it is a critical barrier.

  • Lab Coat: A clean, long-sleeved lab coat, fully buttoned, must be worn at all times.[11]

  • Apron: For procedures involving larger quantities (>10g) or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[9]

  • Clothing: Wear long pants and closed-toe shoes. Do not wear shorts, skirts, or sandals in the laboratory.

Respiratory Protection: Guarding Against Inhalation The fine powder of 3-Amino-1-hydroxyanthracene-9,10-dione can be easily inhaled.

  • When Required: A NIOSH-approved respirator is necessary when engineering controls (like a fume hood) are not available or are insufficient to control dust levels.[7]

  • Type: For powders, a filtering facepiece respirator (e.g., N95) or a reusable elastomeric respirator with P100 particulate filters is recommended.[7]

  • Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, maintenance, and limitations as per OSHA regulations (29 CFR 1910.134).

Operational Plans: Safe Handling Workflow

Adherence to a strict, step-by-step process is crucial for minimizing exposure risk. The following diagram and protocol outline the safe donning and doffing of PPE.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) cluster_hygiene Final Step d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (over coat cuffs) d3->d4 f1 1. Gloves f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if worn) f3->f4 wash Wash Hands Thoroughly caption Figure 1. PPE Donning and Doffing Workflow.

Caption: Figure 1. PPE Donning and Doffing Workflow.

Protocol for Weighing Solid 3-Amino-1-hydroxyanthracene-9,10-dione
  • Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don the appropriate PPE as outlined in Figure 1, including double gloves, chemical splash goggles, a face shield, and a lab coat.

  • Handling: Use a micro-spatula to carefully transfer the powder from the stock container to a tared weigh boat on an analytical balance. Perform all transfers slowly and deliberately to avoid creating airborne dust.

  • Cleanup: Once the desired amount is weighed, securely close the primary container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the spatula, weigh boat exterior, and any surfaces that may have been contaminated. Dispose of the wipe and bench paper into a designated solid hazardous waste container.

  • Doffing: Remove PPE in the correct order before leaving the work area.

Emergency and Disposal Procedures

Immediate Actions for Exposure

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Spill Management

  • Minor Spill (Solid): With appropriate PPE, gently cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[4][7] Avoid generating dust.[7]

  • Major Spill: Evacuate the area and alert your institution's emergency response team.

Waste Disposal

  • Chemical Waste: All excess 3-Amino-1-hydroxyanthracene-9,10-dione and its solutions must be disposed of as hazardous waste. Do not pour down the drain.[2] Collect in a clearly labeled, sealed container.

  • Contaminated Materials: All gloves, wipes, bench paper, and other disposable materials that have come into contact with the chemical must be disposed of in a designated solid hazardous waste container.[1][2]

References

  • PubChem. 3-Amino-1-hydroxyanthracene-9,10-dione. National Center for Biotechnology Information. Available at: [Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Available at: [Link]

  • Defence Research and Development Canada. Personal Protective Equipment. Available at: [Link]

  • Shintech. (2019, July 8). HSP 307 Appendix 2: Minimum Protective Clothing Required for Possible Chemical Contact. Available at: [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Available at: [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2023, September 25). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. Available at: [Link]

  • ResearchGate. (2023, July 15). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, April 24). 9,10-Anthracenedione, 1,8-dihydroxy-: Human health tier II assessment. Available at: [Link]

  • MDPI. (2021, October 18). Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. Available at: [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Available at: [Link]

  • Government of Canada. (2024, May 16). Screening Assessment for the Challenge 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]- (Disperse Violet 57). Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.